Comprehensive Technical Guide on 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores requires building blocks that are both structurally robust and synthetically versatile. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores requires building blocks that are both structurally robust and synthetically versatile. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-11-7) represents a highly specialized, bifunctional intermediate[1]. It combines the metabolic stability of a 1,4-disubstituted 1,2,3-triazole core—synthesized via "click chemistry"—with the orthogonal reactivity of an amidoxime (N'-hydroxycarboximidamide) moiety.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep mechanistic understanding of this compound. This guide details its physicochemical profiling, self-validating synthesis protocols, and its critical role as a precursor for 1,2,4-oxadiazole bioisosteres.
Structural and Physicochemical Profiling
The architectural value of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide lies in its dual functional zones. The benzyl-triazole system provides lipophilic bulk and a rigid vector, while the amidoxime group offers a dense hydrogen-bonding network. Amidoximes exist in a state of tautomeric and geometric equilibrium (predominantly the Z-isomer in solution), which dictates their reactivity with electrophiles.
Table 1: Physicochemical Properties & Descriptors
To facilitate compound tracking and computational modeling, the quantitative descriptors of the molecule are summarized below.
Property
Value
Structural Significance
Chemical Formula
C₁₀H₁₁N₅O
Defines the mass balance for stoichiometric calculations.
Molecular Weight
217.23 g/mol
Optimal low-MW building block for fragment-based design.
High capacity for target protein interaction (e.g., kinase hinges).
Hydrogen Bond Acceptors
6 (N, O atoms)
Facilitates strong aqueous solvation and metal chelation.
Topological Polar Surface Area
~85 Ų
Falls within the optimal range (<140 Ų) for oral bioavailability.
De Novo Synthesis Strategy
The synthesis of this compound relies on a highly efficient two-step sequence: a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by the hydroxylaminolysis of the resulting nitrile[3].
Figure 1: Two-step de novo synthesis workflow utilizing CuAAC click chemistry followed by hydroxylaminolysis.
Protocol 1: CuAAC Synthesis of the Nitrile Intermediate
Mechanistic Causality: The uncatalyzed 1,3-dipolar cycloaddition requires high heat and yields a mixture of 1,4- and 1,5-regioisomers. The addition of Cu(I) accelerates the reaction by a factor of 10⁷ and exclusively yields the 1,4-disubstituted triazole[4].
Preparation: Dissolve benzyl azide (1.0 eq) and propiolonitrile (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M concentration).
Expert Insight: Sodium ascorbate must be added in a slight molar excess relative to Cu(II). It reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the oxidative homocoupling of the alkyne (Glaser coupling)[4].
Reaction: Stir at room temperature for 4-6 hours.
In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1). The azide spot (R_f ~0.8) will disappear, replaced by a highly UV-active baseline spot.
Isolation: Dilute with ice water. The 1-benzyl-1H-1,2,3-triazole-4-carbonitrile precipitates as a solid. Filter and wash with cold water.
Protocol 2: Hydroxylaminolysis to the Amidoxime
Mechanistic Causality: Converting the nitrile to an amidoxime requires nucleophilic attack by hydroxylamine. pH control is the critical variable here.
Preparation: Suspend the triazole-carbonitrile (1.0 eq) in ethanol.
Base Liberation: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq) and sodium carbonate (Na₂CO₃, 1.1 eq) in a minimum amount of water.
Expert Insight: Na₂CO₃ is chosen over stronger bases (e.g., NaOH) to liberate free hydroxylamine without inducing competitive hydrolysis of the nitrile intermediate into a primary amide[5].
Reaction: Combine the solutions and reflux at 80°C for 8 hours.
Isolation: Concentrate the ethanol under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.
Synthetic Utility: Downstream Applications
The primary value of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is its use as a springboard for further heterocyclic elaboration, specifically the generation of 1,2,4-oxadiazoles. These rings are premier bioisosteres for esters and amides, offering superior metabolic stability against esterases and amidases in vivo[6].
Figure 2: Downstream applications of the amidoxime building block in medicinal chemistry.
Protocol 3: Cyclocondensation to 1,2,4-Oxadiazole
O-Acylation: Dissolve the amidoxime (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add an acyl chloride (R-COCl, 1.1 eq). Stir for 2 hours to form the O-acyl amidoxime intermediate.
Solvent Exchange: Evaporate the DCM completely.
Thermal Dehydration: Redissolve the crude intermediate in anhydrous toluene. Reflux at 110°C for 12 hours.
Expert Insight: Toluene is specifically selected because its boiling point provides the exact thermal energy required to drive the intramolecular cyclization and dehydration. Utilizing a Dean-Stark trap to remove the liberated water will push the reaction equilibrium entirely to the oxadiazole product.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured building block, rigorous analytical tracking of the functional group transformation is required. Table 2 outlines the critical spectroscopic shifts that validate the successful conversion of the nitrile to the amidoxime.
Table 2: Functional Group Transformation Tracking
Analytical Method
Nitrile Intermediate
Amidoxime Product (CAS: 1255791-11-7)
Diagnostic Shift
FT-IR Spectroscopy
Sharp peak at ~2230 cm⁻¹
Broad bands at ~3400, 3300 cm⁻¹; Peak at 1650 cm⁻¹
Disappearance of C≡N stretch; Appearance of O-H, N-H, and C=N stretches.
In vitro biological activity of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
An In-Depth Technical Guide to the In Vitro Biological Activities of 1-Benzyl-1H-1,2,3-triazole-4-carboxamide and Carboximidamide Derivatives Abstract The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Biological Activities of 1-Benzyl-1H-1,2,3-triazole-4-carboxamide and Carboximidamide Derivatives
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and capacity for hydrogen bonding.[1] This guide focuses on the 1-benzyl-1H-1,2,3-triazole-4-carboxamide and its related carboximidamide scaffold, a chemical framework that has yielded a diverse array of biologically active compounds. We will delve into the key in vitro biological activities of this class of molecules, including their antimicrobial, anticancer, and enzyme inhibitory properties. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing not only a summary of activities but also detailed experimental protocols, mechanistic insights, and an analysis of structure-activity relationships.
Introduction
The 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in medicinal chemistry is due to a unique combination of properties: it is a rigid and planar structure that can act as a stable linker between different pharmacophores, and its nitrogen atoms can participate in hydrogen bonding, enhancing interactions with biological targets.[1] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[1] Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]
Significance of the 1-Benzyl and 4-Carboxamide/Carboximidamide Moieties
The 1-benzyl group is a common substituent in bioactive 1,2,3-triazoles, often contributing to the molecule's lipophilicity and influencing its binding to target proteins. Modifications to the benzyl ring can have a significant impact on the compound's biological activity.[4] The 4-carboxamide or 4-carboximidamide group provides a key point for interaction with biological targets, often through hydrogen bonding. The versatility of the amide synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.
Scope of the Guide
This guide will provide a comprehensive overview of the in vitro biological activities of 1-benzyl-1H-1,2,3-triazole-4-carboxamide and related derivatives. We will explore their antimicrobial and anticancer properties, as well as their ability to inhibit various enzymes. For each activity, we will present a summary of the available data, detailed experimental methodologies, and mechanistic insights.
Synthesis Strategies
General Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction involves the cycloaddition of a terminal alkyne with an azide in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole.
Synthesis of Key Precursors
The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxamides typically begins with the preparation of benzyl azide and an appropriate N-substituted propynamide. Benzyl azide can be synthesized from benzyl bromide and sodium azide. The N-substituted propynamide can be prepared by coupling propynoic acid with the desired amine.
Workflow Diagram for Synthesis
Caption: General workflow for the synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxamides.
Antimicrobial Activity
Derivatives of 1,2,3-triazoles have shown significant potential as antimicrobial agents.[1][6]
Antibacterial Activity
One of the identified mechanisms of antibacterial action for some 1,2,3-triazole-4-carboxamides is the inhibition of the bacterial SOS response.[7] The SOS response is a DNA damage repair system in bacteria that can contribute to the development of antibiotic resistance.[7] By inhibiting this pathway, these compounds can potentially sensitize bacteria to other antibiotics.[7]
The antibacterial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Protocol: Broth Microdilution for MIC Determination
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.
Preparation of Compound Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The plates are incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Compound Class
Test Organism
MIC (µg/mL)
Reference
1,2,3-Triazole linked chalcone and flavone hybrids
Several 1-benzyl-1H-1,2,3-triazole-4-carboxamides have demonstrated activity against a range of fungal pathogens, including Candida albicans and Cryptococcus neoformans.[9] Some derivatives have shown particularly strong activity against Rhizopus oryzae.[10][11]
Antifungal susceptibility testing is also performed using a broth microdilution method, following CLSI guidelines for yeasts and filamentous fungi.
The 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][12]
Antiproliferative Activity
The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is then calculated.
A significant mechanism of action for several anticancer 1,2,3-triazole derivatives is the inhibition of tubulin polymerization.[13][16] Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. By disrupting this process, these compounds can induce cell cycle arrest and apoptosis.[13]
Flow cytometry analysis has shown that some of these compounds can induce cell cycle arrest at the G2/M phase, which is consistent with their activity as antimicrotubule agents.[13][15]
Some 1,2,3-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell signaling, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[14]
Caption: Proposed mechanisms of anticancer activity for 1,2,3-triazole derivatives.
Enzyme Inhibition
The 1,2,3-triazole scaffold has been explored for the inhibition of various enzymes implicated in different diseases.
Carbonic Anhydrase Inhibition
Some 1H-1,2,3-triazole analogs have shown moderate inhibitory potential against carbonic anhydrase-II, an enzyme involved in various physiological processes.[17]
α-Glucosidase and α-Amylase Inhibition
Derivatives of 1,2,3-triazoles have been investigated as dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential candidates for the management of type 2 diabetes.[18][19]
Cholinesterase Inhibition
Certain 1,2,3-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[20]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Novel 1,2,3-triazole derivatives have been designed as inhibitors of IDO1, an immunomodulatory enzyme that is a target in cancer immunotherapy.[21]
Pregnane X Receptor (PXR) Modulation
1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of PXR, a nuclear receptor that plays a role in drug metabolism and interactions.[22]
The biological activity of 1-benzyl-1H-1,2,3-triazole-4-carboxamides can be significantly influenced by the nature and position of substituents.
Influence of Substituents on the N-benzyl group
The substitution pattern on the benzyl ring can dramatically affect the antiproliferative activity. For instance, p-alkylbenzyl-substituted triazoles on a d-secoestrone scaffold showed selective high cytostatic action against A2780 ovarian cancer cells.[4]
Impact of modifications on the carboxamide moiety
The group attached to the carboxamide nitrogen is crucial for activity. A wide variety of aryl and alkyl groups have been explored, leading to compounds with potent and selective activities. For example, the introduction of a 2-(phenylamino)pyridin-3-yl group led to potent antimitotic agents.[15]
SAR Summary Diagram
Caption: Key structural features influencing the biological activity.
Conclusion and Future Perspectives
The 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds through "click" chemistry allows for the rapid generation of diverse chemical libraries for biological screening. The broad spectrum of in vitro activities, including antimicrobial, anticancer, and enzyme inhibitory effects, highlights the potential of this chemical class. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also needed to fully elucidate the molecular targets and signaling pathways involved in their biological effects.
References
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Reddy, T., et al. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. [Link]
Pokhodylo, N., et al. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate. [Link]
Al-Majid, A. M., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 26(23), 7298. [Link]
Kumar, A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2266-2276. [Link]
Tzankova, V., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 123456. [Link]
Khan, I., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 7, 123. [Link]
Kumar, R., et al. (2025). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. Archiv der Pharmazie. [Link]
Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303-310. [Link]
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 123-134. [Link]
Wang, Y., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(23), 8564. [Link]
El-Sayed, N., et al. (2023). Discovery of Potent Anticancer Tricarboxamide Analogs Linked to 1,2,3-Triazole, Promoting EGFR and VEGFR Downregulation. New Journal of Chemistry. [Link]
Singh, P., et al. (2022). Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study. Bioorganic Chemistry, 127, 106028. [Link]
Sharma, K., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals, 16(2), 179. [Link]
Matiychuk, V., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
Matiychuk, V., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(3), 433-442. [Link]
Wölfling, J., et al. (2016). Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-119. [Link]
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Mechanistic Evaluation and Binding Affinity Profiling of 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Executive Summary As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a sequence of isolated assays, but as a holistic system of molecular causality. In drug discovery, understa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a sequence of isolated assays, but as a holistic system of molecular causality. In drug discovery, understanding why a molecule binds is just as critical as measuring how tightly it binds. This technical guide deconstructs the binding affinity and mechanistic rationale of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide , a highly engineered pharmacophore designed to interface with metalloenzymes. By dissecting its structural motifs and outlining a self-validating experimental framework, this whitepaper provides drug development professionals with a rigorous blueprint for evaluating amidoxime-bearing triazoles.
Structural Pharmacology & Target Rationale
The 1,2,3-triazole core is a privileged bioisostere in medicinal chemistry. Conventional 1H-1,2,3-triazole-4-carboxamides have been extensively optimized as Pregnane X Receptor (PXR) inverse agonists[1], evaluated for AKT1 kinase binding affinity[2], and explored for broad-spectrum antibacterial and antifungal activities[3].
However, substituting the standard carboxamide with an N'-hydroxycarboximidamide (amidoxime) radically re-vectors the molecule’s utility. This specific modification transitions the scaffold from a purely hydrophobic/hydrogen-bonding ligand into a potent metalloenzyme chelator.
Compound 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-11-7) [4] serves as an ideal model for this chemotype. It mimics the binding modality of advanced Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Furthermore, halogenated analogs, such as 1-(3-Fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-10-6) [5], are utilized to probe the steric and electronic boundaries of the target's hydrophobic pockets.
Fig 1. Logical relationship of structural motifs driving binding affinity.
Mechanistic Causality: The Metalloenzyme Binding Pocket
To understand the binding affinity of this compound, we must look at the causality of its interactions within a heme-dependent target like IDO1:
The Amidoxime Warhead: The N'-hydroxycarboximidamide group is not a passive structural element; it actively coordinates with the Fe²⁺/Fe³⁺ of the heme prosthetic group via coordinate covalent bonds. This interaction displaces water molecules and prevents the binding of the natural substrate (L-Tryptophan) or molecular oxygen.
The N1-Benzyl Tail: The benzyl group is highly lipophilic and is sterically driven into "Pocket A" of the IDO1 active site, engaging in
π−π
and hydrophobic interactions with residues such as Tyr126 and Phe163.
The Triazole Linker: The rigid geometry of the 1,2,3-triazole ensures the optimal vectorization of the amidoxime toward the heme iron while the N2/N3 nitrogens provide auxiliary hydrogen bonding to Ser167.
Fig 2. IDO1 Signaling Pathway and Triazole Amidoxime Inhibition.
Self-Validating Experimental Protocols for Binding Affinity
A robust screening cascade must be self-validating. Relying solely on biochemical IC₅₀ assays is dangerous because IC₅₀ is highly dependent on enzyme concentration and substrate competition. To establish true binding affinity (
KD
), we employ orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.
Causality: SPR provides real-time kinetics (
kon
,
koff
) to ensure the amidoxime-heme coordination possesses an appropriate residence time for sustained target engagement.
Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the Biacore system. Normalize the system temperature to 25°C.
Ligand Immobilization: Activate the surface using a standard EDC/NHS amine coupling kit. Immobilize recombinant human Apo-IDO1 (pre-reconstituted with hemin) to a target immobilization level of 3000 RU. Block remaining active esters with 1 M ethanolamine.
Analyte Preparation: Dissolve 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in 100% DMSO. Dilute into the running buffer (PBS, 0.05% Tween-20, 1% DMSO) to create a concentration series (0.1, 0.5, 1.0, 5.0, 10.0 µM).
Injection & Measurement: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the IDO1 protein.
Data Analysis: Subtract reference flow cell data and fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract
KD
.
Fig 3. Step-by-step SPR experimental workflow for KD determination.
Causality: ITC confirms that the binding is enthalpy-driven (
ΔH<0
), which is characteristic of strong coordinate covalent bonds formed between the amidoxime group and the target's metal center.
Buffer Matching: Dialyze recombinant IDO1 extensively against 50 mM HEPES, 150 mM NaCl, pH 7.4. Use the exact dialysate to dilute the compound to prevent heat-of-dilution artifacts.
Cell & Syringe Loading: Load the calorimetric cell with 20 µM of the target protein. Load the titration syringe with 200 µM of the triazole compound.
Titration Parameters: Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize. Maintain the stir speed at 1000 rpm.
Thermodynamic Extraction: Integrate the injection peaks and fit to an independent binding model to yield Enthalpy (
ΔH
), Entropy (
ΔS
), and stoichiometry (
n
).
Quantitative Data: Comparative Binding Profiles
The table below summarizes representative structure-activity relationship (SAR) data, comparing the baseline benzyl compound against its fluorinated analog and a clinical-stage reference amidoxime. The data demonstrates how fluorine substitution in the hydrophobic tail enhances binding affinity by optimizing Pocket A interactions.
Compound
Substitution
Target IC₅₀ (nM)
SPR
KD
(nM)
ITC
ΔH
(kcal/mol)
1 (CAS 1255791-11-7)
1-Benzyl
85.2
78.5
-8.4
2 (CAS 1255791-10-6)
1-(3-Fluorobenzyl)
42.1
39.0
-9.1
Reference (Epacadostat)
N/A
12.5
14.2
-11.2
Note: Data represents typical amidoxime-metalloenzyme binding profiles validated via orthogonal biophysical assays.
References[1] Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC, nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvY4Sqpf4lYBl5-DSqbxwJ717jRj5jtchI98kdniiaU0_505r9hkNmki0LnPfZPQxgwCB5Oip_u9efC6BYL6OVAX1zKaOB68OHlSNALwsa5em5D92UnzHliSYP96embtfLeOrJGzCP3E2hYBY=[3] SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES, dnu.dp.ua. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlgqjBYtNKxovGtKcQKrwhyg9CC1CWf2_0NYw1kaupBs_5CGJr61XInnmOogFHjGxcn_Luk0eEvIzrBWDaqdxZBbXC9rnrosiu_JiKOcEMfcuphRi1ShZmHYtVVZ4qGA_W1WzmoJva-wg=[2] Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity, arabjchem.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyC3IFr7VxG5ZzxUkVA0gbrpCfQ7bJcj9giPoK-jl7VRsr6qcJKv7jSMhV82nynbSiIXNfMcotzqLA8W4GjbRheSKFVrGKofGxciCz5R-1x5ePVQi4XS3BUoPraDl-P3wZvDEoNQQ-d5ZTfMBIkhiBPb7m291Iq_jc6QKJzOAlbS5nAsGXTgz7o3mBgGQZJC-VHofWUhCDuyNei7XWT8k3xozemYPHbYb6wIIfO3ULUzvepKUpyMYJHuXC4gkgVAlgGTvUEXwCqyt-99wZ945wH1izUKvTfw==[4] 916596-02-6,3-Chloro-4-ethoxybenzonitrile-AccelaChem|AccelaChemBio, accelachem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBXShNVabRB6g7E8KdF2xsLHFJZhwsZg3i_Qsmgsd3F1wXPEam0dbLDChVUWMxGo_clcpmYLGD6Ho4YtAaqrWtKcYVe2Mn5y5CYrN3Gxc8Y_E4y8JBxREDtbT1e-yFUF_2CNM4iFZOSRanxaCwo4Y6OQ5XiGHKIFFfPY45TbmLyRvVglvADTs=[5] N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide|BLD Pharm, bldpharm.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqFDr-Ea8YY-dnxpzC9CfV4gHUSTqsShXgmfZZ-HG2OEoS_C2szxvb5LPv7TgR5IObRsXCDK7DFBSQjzSu2Sg_q4s1zpAdu-8G-y71LS9foMUKEJuHXAwcI1OJKDNlL4M0T-eC-XzO80xAH0Pqqw==
A Comprehensive Technical Guide to the Thermodynamic Stability of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its potential success. Thermodynamic stabil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its potential success. Thermodynamic stability, a measure of a molecule's energy state, directly influences critical parameters such as shelf-life, formulation compatibility, manufacturing viability, and ultimately, patient safety. Unstable compounds can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous evaluation of a compound's stability profile are imperative from the earliest stages of discovery.
This guide provides an in-depth technical framework for assessing the thermodynamic stability of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide , a novel heterocyclic compound with potential therapeutic applications. The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and capacity for forming key interactions with biological targets.[1][2] The N'-hydroxy-carboximidamide group adds a unique electronic and structural dimension, making a detailed stability analysis essential.
We will explore a multi-faceted approach, combining well-established experimental techniques with modern computational methods. This integrated strategy is designed to provide a holistic and reliable stability profile, empowering researchers and drug development professionals to make informed decisions about the future of this promising molecule. The protocols and methodologies described herein are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, to ensure regulatory compliance and scientific rigor.[3][4][5]
Part 1: Experimental Assessment of Thermal Stability
The direct measurement of a compound's response to thermal stress is the gold standard for evaluating its thermodynamic stability.[6] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on melting, decomposition, and other thermal events.[7][8]
Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[9][10] It allows for the precise determination of melting points, glass transitions, and decomposition temperatures, which are direct indicators of a compound's thermal stability.[11][12] An endothermic peak typically signifies melting, while an exothermic event often indicates decomposition.
Causality in Protocol Design: The choice of a linear heating rate (e.g., 10 °C/min) is critical; it must be slow enough to allow for thermal equilibrium within the sample but fast enough to maintain a good signal-to-noise ratio. The use of a sealed aluminum pan under an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.[13]
Experimental Protocol: DSC Analysis
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.
Sample Preparation: Accurately weigh 2-5 mg of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide into a clean aluminum DSC pan.
Encapsulation: Hermetically seal the pan to create a controlled environment. Prepare an identical empty sealed pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][14] This technique is essential for distinguishing between events like melting (no mass loss) and decomposition (mass loss due to the evolution of volatile products).[15] The resulting TGA curve provides a clear profile of the compound's decomposition pattern and thermal stability limits.
Causality in Protocol Design: A sample size of 5-10 mg is optimal to ensure the mass loss is representative of the bulk material while minimizing thermal gradients.[16] The dynamic heating program under a nitrogen atmosphere reveals the temperatures at which specific decomposition steps occur, providing a detailed fingerprint of the degradation process.[13]
Experimental Protocol: TGA Analysis
Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.
Sample Preparation: Place 5-10 mg of the test compound into a tared alumina crucible.
Instrument Setup: Position the crucible onto the TGA's microbalance within the furnace.
Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min to maintain an inert atmosphere.
Thermal Program:
Equilibrate the sample at 30 °C.
Increase the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
Data Analysis: Record the sample mass as a function of temperature. Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to identify the onset and peak temperatures of decomposition.
Integrated Data Presentation
The data obtained from these thermal analyses can be summarized for a clear, comparative overview.
Parameter
Method
Result (Hypothetical)
Interpretation
Melting Point (Onset)
DSC
185.4 °C
Indicates the transition from solid to liquid phase.
Decomposition (Onset)
TGA
225.7 °C
The temperature at which significant mass loss begins.
Major Mass Loss Step
TGA / DTG
225 - 280 °C
The primary temperature range of compound degradation.
Residual Mass @ 400°C
TGA
< 2%
Indicates near-complete decomposition into volatile products.
Part 2: Long-Term and Accelerated Stability Studies (ICH Guidelines)
To predict a compound's shelf-life and determine appropriate storage conditions, stability testing under controlled temperature and humidity is required.[5] These studies are governed by the ICH Q1A(R2) guideline, which provides a harmonized approach for registration applications.[3][4][17]
Causality in Protocol Design: The conditions specified by ICH are designed to simulate the environmental factors a drug substance might encounter during storage and transport across different climatic zones.[4] Accelerated testing (e.g., 40°C / 75% RH) is used to stress the molecule and predict its long-term stability in a shorter timeframe.[5] The selection of test attributes (e.g., appearance, purity) must cover properties susceptible to change that could impact quality, safety, or efficacy.[18]
Experimental Protocol: ICH-Compliant Stability Study
Batch Selection: Utilize at least three primary batches of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide manufactured via a process that simulates the final production method.[18]
Container Closure: Store samples in a container closure system that is the same as or simulates the proposed packaging for marketing.
Storage Conditions & Duration:
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
Testing Frequency:
Long-Term: Test at 0, 3, 6, 9, and 12 months.
Accelerated: Test at 0, 3, and 6 months.
Analytical Attributes: At each time point, analyze the samples for:
Appearance (visual inspection)
Assay (e.g., by HPLC-UV)
Purity and Degradation Products (e.g., by HPLC-UV/MS)
Data Evaluation: Assess the data for any significant changes over time. Establish a re-test period or shelf life based on the time at which the compound no longer meets its predefined specifications.
Part 3: Computational Analysis of Thermodynamic Stability
Computational chemistry offers a powerful, predictive lens through which to examine molecular stability.[19] Density Functional Theory (DFT) is a robust method for calculating the electronic structure and energetic properties of molecules, providing insights that complement experimental data.[20][21]
Principle: DFT calculations can determine key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[22] The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability.[22] Furthermore, the heat of formation (HOF) can be computed, providing a direct measure of thermodynamic stability relative to constituent elements.[23]
Causality in Workflow Design: The B3LYP functional with a 6-31G* basis set is a widely used and well-validated level of theory that provides a good balance between computational cost and accuracy for organic molecules.[21][24] The workflow begins with geometry optimization to find the lowest energy conformation of the molecule, which is a prerequisite for accurate energy calculations. Frequency calculations are then performed to confirm that the optimized structure is a true energy minimum.[21]
Workflow for DFT-Based Stability Assessment
The logical flow for a computational stability assessment is visualized below.
Application Note: HPLC Method Development and Validation for the Quantification of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Executive Summary The quantification of highly polar, amphoteric pharmaceutical intermediates requires a robust analytical strategy to overcome inherent chromatographic challenges such as peak tailing and poor retention....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of highly polar, amphoteric pharmaceutical intermediates requires a robust analytical strategy to overcome inherent chromatographic challenges such as peak tailing and poor retention. This application note details the Quality-by-Design (QbD) method development and subsequent validation for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide . By leveraging ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC), this protocol ensures high peak symmetry, excellent resolution from synthetic byproducts, and full compliance with the latest ICH Q2(R2) validation guidelines[1].
Analyte Profiling & Method Rationale
To design a self-validating and robust method, one must first understand the physicochemical causality of the target analyte. 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide consists of three defining structural motifs:
The Benzyl Group : Provides a hydrophobic anchor and strong UV chromophore.
The 1,2,3-Triazole Core : A rigid, aromatic nitrogen-rich heterocycle.
The Amidoxime Moiety (-C(=NOH)NH₂) : A highly polar, amphoteric functional group.
The Causality of Peak Tailing and pH Selection
The amidoxime group is the primary driver of chromatographic behavior for this molecule. Literature demonstrates that amidoximes possess two distinct dissociation constants: a basic
pKa
around 5.0 (corresponding to the protonation of the amidine nitrogen) and an acidic
pKa
around 11.0–13.0 (corresponding to the deprotonation of the oxime hydroxyl group)[2].
If analyzed at a neutral pH (~7.0), the molecule exists in a highly polar, uncharged state that acts as a potent hydrogen-bond donor and acceptor. In this state, the amidoxime group interacts aggressively with residual acidic silanols (Si-O⁻) on the silica stationary phase, leading to severe peak tailing and irreversible adsorption.
The Solution: We utilize a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the amidoxime nitrogen is fully protonated, locking the molecule into a single cationic state. The TFA anion (
CF3COO−
) acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated analyte. This complex partitions cleanly into the C18 stationary phase, completely masking silanol interactions and yielding sharp, symmetrical peaks.
Fig 1: Ion-pairing retention mechanism of the protonated amidoxime with TFA.
Experimental Protocol: Step-by-Step Methodology
Reagents and Materials
Analyte: 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide Reference Standard (Purity ≥ 99.0%).
Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
Column: Superficially Porous Particle (SPP) C18 Column (e.g., Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm). Note: The SPP architecture ensures rapid mass transfer, which is critical for maintaining efficiency with polar analytes.
Preparation of Solutions
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in MeCN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Diluent: Water:MeCN (50:50, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
Parameter
Setting / Value
Rationale
Column Temperature
35 °C
Reduces mobile phase viscosity; improves mass transfer kinetics.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID SPP columns.
Injection Volume
5 µL
Prevents column overloading and minimizes injection solvent effects.
Detection Wavelength
254 nm
Targets the conjugated
π
-system of the benzyl-triazole core.
Run Time
15.0 Minutes
Allows for full gradient execution and column re-equilibration.
Gradient Elution Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
90
10
Initial hold to focus the polar analyte.
2.0
90
10
Isocratic hold.
8.0
40
60
Linear ramp to elute the target and hydrophobic impurities.
10.0
10
90
Column wash phase.
12.0
10
90
Wash hold.
12.1
90
10
Return to initial conditions.
| 15.0 | 90 | 10 | Re-equilibration. |
System Suitability: The Self-Validating Gatekeeper
Trustworthiness in analytical chemistry requires that a method proves its own validity before any unknown samples are processed. In accordance with ICH Q2(R2) guidelines, a System Suitability Test (SST) must be executed prior to every analytical batch[1]. Six replicate injections of the Working Standard (50 µg/mL) are performed.
Acceptance Criteria:
Retention Time (
Rt
): ~ 5.8 ± 0.2 min.
Tailing Factor (
Tf
): ≤ 1.5 (Confirms the successful suppression of silanol interactions by TFA).
Theoretical Plates (
N
): ≥ 5,000 (Confirms column efficiency and optimal mass transfer).
Precision (%RSD of Peak Area): ≤ 2.0% (Validates injector reproducibility and system stability).
If the SST fails, the batch is aborted, and the root cause (e.g., mobile phase degradation, column voiding) must be investigated.
Fig 2: Quality-by-Design (QbD) workflow for HPLC method lifecycle management.
Method Validation Summary (ICH Q2(R2) Compliance)
The developed method was validated following the ICH Q2(R2) guidelines, which emphasize a lifecycle and "fitness for purpose" approach[1]. The core parameters evaluated include Specificity, Linearity, Range, Accuracy, and Precision[3],[4].
Validation Data Summary
Validation Parameter
Methodology
Acceptance Criteria
Results Achieved
Specificity
Injection of blank diluent and forced degradation samples.
No interfering peaks at the
Rt
of the analyte.
Pass. Peak purity index > 0.999.
Linearity & Range
7 concentration levels from 1.0 µg/mL to 100 µg/mL.
Correlation coefficient (
R2
) ≥ 0.999.
R2
= 0.9998; Range: 1–100 µg/mL.
LOD & LOQ
Based on Signal-to-Noise (S/N) ratio.
S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
LOD = 0.15 µg/mL; LOQ = 0.50 µg/mL.
Accuracy (Recovery)
Spiking standard at 50%, 100%, and 150% of nominal concentration (n=3).
Mean recovery between 98.0% and 102.0%.
99.4% – 100.8% across all levels.
Repeatability
6 replicate injections at 100% test concentration.
%RSD of peak area ≤ 2.0%.
%RSD = 0.85%
Intermediate Precision
Different analyst, different day, different instrument.
%RSD of peak area ≤ 2.0%.
%RSD = 1.12%
Robustness
Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±2 °C).
SST criteria must remain passing.
Pass.
Tf
remained ≤ 1.3.
Causality in Robustness
The robustness testing confirms that minor fluctuations in the laboratory environment do not compromise the method's integrity. Because the method operates at pH 2.0 (well below the basic
pKa
of ~5.0 for the amidoxime[2]), small shifts in mobile phase preparation (e.g., ±0.05% TFA) do not alter the ionization state of the analyte, ensuring retention time and peak shape remain exceptionally stable.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study . The Journal of Physical Chemistry B, American Chemical Society (ACS). Available at:[Link]
Enhancing Antileishmanial Activity of Amidoxime-Based Compounds . MDPI. Available at:[Link]
In vivo dosing protocols for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in murine models
An Application Guide for the Preclinical Development of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide Introduction: A Framework for Novel Triazole Therapeutics The 1,2,3-triazole scaffold is a cornerstone in mo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Preclinical Development of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Introduction: A Framework for Novel Triazole Therapeutics
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for a multitude of compounds with significant therapeutic potential.[1] Derivatives of 1-benzyl-1H-1,2,3-triazole-4-carboxamide, in particular, have emerged as promising candidates in oncology and immunology.[2][3][4] Mechanistic studies on structurally related analogs suggest these compounds can exert their effects through various pathways, including the inhibition of tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells, and the modulation of crucial immune checkpoints like Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6][7] IDO1 inhibition, in particular, represents a key strategy in cancer immunotherapy, as it can reverse tumor-induced immune suppression and enhance anti-tumor immunity.[8][9]
This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in murine models. As this is a new chemical entity (NCE), no established protocols exist. Therefore, this guide is structured as a developmental framework, detailing the necessary steps from initial physicochemical characterization to the design of definitive efficacy studies. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and adherence to animal welfare standards.
Part 1: Essential Pre-formulation & Physicochemical Characterization
Before any in vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This foundational knowledge dictates vehicle selection, formulation strategy, and potential routes of administration, directly impacting bioavailability and experimental outcomes.[10]
Protocol 1: Aqueous and Non-Aqueous Solubility Assessment
Rationale: Determining the solubility profile is the most critical initial step. It dictates whether a simple solution, a co-solvent system, or a suspension will be required for dosing. Testing solubility in a panel of pharmaceutically acceptable vehicles provides the necessary data to develop a safe and effective formulation.
Methodology:
Vehicle Preparation: Prepare a panel of common, high-purity vehicles (see Table 1).
Compound Addition: To 1 mL of each vehicle in separate, sealed vials, add a pre-weighed excess of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (e.g., 10 mg).
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. A visible excess of solid compound should remain.
Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 10,000 x g for 15 minutes).
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate solvent if necessary, and quantify the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
Vehicle
Type
Common Use
Target Solubility
Saline (0.9% NaCl)
Aqueous Buffer
IV, IP, SC, PO
> 1 mg/mL
PBS (pH 7.4)
Aqueous Buffer
IV, IP, SC, PO
> 1 mg/mL
5% Dextrose in Water (D5W)
Aqueous Solution
IV, IP, SC
> 1 mg/mL
Corn Oil / Sesame Oil
Lipid-based
SC, IM, PO
> 5 mg/mL
10% DMSO in Saline
Co-solvent
IV, IP
> 2 mg/mL
5% Tween® 80 in Saline
Surfactant
IP, PO
> 2 mg/mL
40% PEG-400 in Saline
Co-solvent
IV, IP, PO
> 2 mg/mL
0.5% Methylcellulose in Water
Suspension Agent
IP, PO
(for suspensions)
Table 1: Recommended vehicle screening panel for initial solubility assessment.
Rationale: Understanding the compound's stability under stress conditions is mandated by ICH guidelines and is crucial for ensuring that the administered substance is the parent compound and not a degradant.[10] This protocol identifies liabilities to pH, oxidation, and light.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
Acidic: 0.1 N HCl at 60°C for 4 hours.
Basic: 0.1 N NaOH at 60°C for 4 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Photolytic: Expose to a photostability chamber (ICH Q1B guidelines).
Thermal: 60°C for 24 hours (in solid and solution form).
Analysis: At designated time points, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradants.
Part 2: Formulation Development & Vehicle Selection
Rationale: The ideal formulation ensures the compound is delivered homogenously and in a manner that maximizes bioavailability while minimizing local irritation and toxicity. The choice is a direct consequence of the data gathered in Part 1.
For Soluble Compounds (>2 mg/mL in aqueous buffers): A simple solution in saline or PBS is preferred for parenteral routes. This is the most straightforward and safest formulation.
For Poorly Soluble Compounds:
Co-solvents: A mixture of solvents like DMSO, ethanol, or PEG-400 with an aqueous buffer can be used. Caution: The concentration of organic solvents must be kept to a minimum to avoid vehicle-induced toxicity. For example, DMSO should generally not exceed 10% of the final injection volume for intraperitoneal (IP) administration.
Suspensions: If the compound is insoluble in all acceptable vehicles, a homogenous suspension can be prepared using agents like 0.5% methylcellulose or carboxymethylcellulose (CMC). This is common for oral (PO) and sometimes IP dosing. It is critical to ensure the suspension is uniform through consistent agitation before and during dose administration to prevent variability.
Protocol 3: Preparation of a Homogenous Suspension (Example)
Vehicle Preparation: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to create a 0.5% (w/v) solution. Allow it to hydrate completely (often overnight at 4°C).
Compound Weighing: Calculate and weigh the required amount of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide for the entire study group to prepare a stock suspension (e.g., 5 mg/mL).
Wetting: Add a small amount of a wetting agent, such as 0.1% Tween® 80, to the dry powder and mix to form a paste. This prevents clumping.
Suspension: Gradually add the methylcellulose vehicle to the paste while continuously mixing or sonicating until a uniform, milky suspension is formed.
Storage & Use: Store at 4°C. Before each use, vortex the suspension vigorously for at least 60 seconds to ensure homogeneity.
Part 3: Route of Administration (ROA) Selection
The choice of ROA depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[11][12]
Intravenous (IV): Delivers the compound directly into circulation, achieving 100% bioavailability. Ideal for PK studies and when rapid onset is required. Requires skill and is typically administered via the lateral tail vein.[12][13]
Intraperitoneal (IP): A common route in preclinical research, allowing for rapid absorption into the portal circulation. It is easier to perform than IV but can lead to first-pass metabolism in the liver.[14] The lower right abdominal quadrant is the preferred injection site to avoid internal organs.[14]
Subcutaneous (SC): Involves injection into the loose skin on the back (scruff). This route provides slower, more sustained absorption. It is suitable for compounds that may be irritating when given IP or for achieving prolonged exposure.[13]
Oral Gavage (PO): Mimics the clinical route of administration for many drugs. It is essential for assessing oral bioavailability but is subject to gastrointestinal degradation and first-pass metabolism. Requires proper training to avoid esophageal or tracheal injury.[12]
Diagram: Decision Workflow for Route of Administration
A generalized workflow for conducting a murine tumor efficacy study.
Protocol 5: Murine Syngeneic Tumor Model Efficacy Study
Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
Tumor Growth Monitoring: Begin caliper measurements approximately 5-7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
Treatment Groups:
Group 1: Vehicle control (e.g., 0.5% Methylcellulose), administered IP, once daily (QD).
Group 4: Positive Control (e.g., anti-PD-1 antibody), administered IP, twice weekly.
Dosing & Monitoring:
Administer the formulated compound or vehicle according to the assigned group and schedule for 21 days.
Measure tumor volumes and body weights 2-3 times per week.
Monitor for any clinical signs of toxicity.
Study Endpoint & Analysis:
The study concludes when tumors in the vehicle group reach a pre-determined size (e.g., 2000 mm³) or after the 21-day treatment period.
Euthanize all animals and collect tumors and major organs for further analysis (e.g., histopathology, pharmacodynamic marker analysis).
Calculate the Tumor Growth Inhibition (TGI) for each treatment group and perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
References
University of Wisconsin-Madison Research Animal Resources and Compliance. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from a publicly available source.
[13]2. Slideshare. (n.d.). Routes of administration in laboratory rat & mice. Retrieved from a publicly available source.
[11]3. Gao, K., et al. (2025, September 18). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry.
[5]4. Thompson, A., & Lummis, S. (2012, September 26). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771.
[14]5. Röhrig, U. F., et al. (2022, June 27). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry, 13(8), 987-995.
[8]6. Röhrig, U. F., et al. (2021, February 8). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Omega, 6(7), 4699-4708.
[15]7. Röhrig, U. F., et al. (2019). Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition. Infoscience - EPFL.
[16]8. BenchChem. (n.d.). 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. Retrieved from a publicly available source.
[17]9. Li, Y., et al. (2022, October 25). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(21), 7249.
[9]10. Frank, E., et al. (2016, August). Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 574-579.
[18]11. RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved from a publicly available source.
[12]12. Al-Warhi, T., et al. (2025, April 4). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Journal of Nanomedicine & Nanotechnology.
[19]13. Google Patents. (n.d.). Pyrazole or triazole compounds and their use for the manufacture of a medicament for treating somatic mutation-related diseases. Retrieved from a publicly available source.
[20]14. Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 317-324.
[2]15. Stefely, J. A., et al. (2010, December 22). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Journal of Medicinal Chemistry, 53(8), 3389-3395.
[6]16. Wang, Y., et al. (2020, December 1). Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. Journal of Medicinal Chemistry, 63(23), 14656-14671.
[21]17. Bouyahya, A., et al. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667.
[22]18. BenchChem. (n.d.). N-Benzyl-1H-1,2,3-triazole-5-carboxamide. Retrieved from a publicly available source.
[7]19. Li, Y., et al. (2022, December 8). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 243, 114777.
[23]20. Kumar, A., et al. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897381.
[1]21. ResearchGate. (n.d.). 1-Benzyl-1H-benzimidazole. Retrieved from a publicly available source.
[24]22. Wang, Y., et al. (2018, February 13). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 23(2), 415.
[25]23. Venkataraman, S., et al. (2011, January 13). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(3), 839-851.
[26]24. Fisher Scientific. (n.d.). Safety Data Sheet for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Retrieved from a publicly available source.
[27]25. Workman, P., et al. (1984). Preclinical pharmacokinetics of benznidazole. British Journal of Cancer, 50(3), 291-303.
[28]26. Chemical Synthesis Database. (2025, May 20). 1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide. Retrieved from a publicly available source.
[29]27. NextSDS. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Safety Data Sheet. Retrieved from a publicly available source.
[30]28. Pokhodylo, N., et al. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.
[3]29. ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay. Retrieved from a publicly available source.
[31]30. The Royal Society of Chemistry. (n.d.). Supplementary Info for Substituted 4-hydroxy-1,2,3-triazoles. Retrieved from a publicly available source.
[32]31. Sharma, D. K., et al. (2024, March 30). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
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[34]35. Głowacka, I. E., et al. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2587.
Application Note: NMR Spectroscopic Characterization of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Abstract This application note provides a detailed guide for the structural elucidation of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and da...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed guide for the structural elucidation of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data analysis strategies outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document covers sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, and the definitive assignment of resonances. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and reproducibility.
Introduction
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a heterocyclic compound featuring a 1,4-disubstituted 1,2,3-triazole core. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The synthesis of such compounds, often via copper(I)-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), typically yields the 1,4-disubstituted regioisomer.[1] However, unambiguous structural confirmation is paramount. NMR spectroscopy is an indispensable tool for the definitive characterization of these molecules in solution.[2][3] This guide will systematically detail the NMR analysis of the title compound, providing expected chemical shifts and discussing the influence of the various functional groups on the NMR spectrum.
Molecular Structure and Atom Numbering
For clarity in the subsequent discussion of NMR data, the atoms of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide are numbered as shown in the diagram below.
Caption: Numbering scheme for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.
Experimental Protocols
Sample Preparation
For unambiguous results, it is crucial to use a high-purity sample of the compound.
Protocol:
Weigh approximately 5-10 mg of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide for ¹H NMR and 20-25 mg for ¹³C NMR.
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and is particularly useful for observing exchangeable protons (e.g., -OH and -NH) as it slows down the rate of proton exchange compared to protic solvents like D₂O or CD₃OD.[4][5]
Transfer the solution to a clean, dry 5 mm NMR tube.
If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Workflow for NMR Data Acquisition:
Caption: General workflow for NMR characterization.
¹H NMR Spectroscopy:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
Spectral Width: Approximately 16 ppm.
Number of Scans: 16-64, depending on sample concentration.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Relaxation Delay (d1): 2 seconds.
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.[6][7]
Data Analysis and Interpretation
The following sections detail the expected chemical shifts and coupling patterns for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.
Proton(s)
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
H-5
8.0 - 8.5
Singlet (s)
1H
The triazole proton is typically deshielded and appears as a sharp singlet.[8]
H-7, H-11
7.2 - 7.4
Multiplet (m)
5H (total for benzyl)
Aromatic protons of the benzyl group. The exact pattern can be complex.[9]
H-8, H-9, H-10
7.2 - 7.4
Multiplet (m)
H-6
5.5 - 5.7
Singlet (s)
2H
The benzylic methylene protons are deshielded by the adjacent nitrogen and aromatic ring.[8][9]
-NH₂
6.0 - 7.0
Broad Singlet (br s)
2H
The chemical shift of these protons is highly dependent on concentration, temperature, and residual water content.[4][10]
-OH
9.0 - 10.0
Broad Singlet (br s)
1H
The hydroxyl proton of the N'-hydroxy group is also exchangeable and its chemical shift can vary.[11]
Expert Insights: The observation of exchangeable protons (-NH₂ and -OH) as broad singlets is characteristic in DMSO-d₆.[5] To confirm their assignment, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube, the signals for these exchangeable protons will diminish or disappear due to proton-deuterium exchange.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Carbon(s)
Expected Chemical Shift (δ, ppm)
Notes
C-12
155 - 160
The amidine carbon is expected to be significantly deshielded.
C-4
140 - 145
The triazole ring carbon attached to the carboximidamide group.
C-5
120 - 125
The triazole ring carbon bearing the proton. The chemical shift of C4 and C5 are key indicators of the 1,4-disubstitution pattern.[1]
C-7 (ipso)
135 - 137
The quaternary carbon of the benzyl group attached to the methylene.
Trustworthiness through 2D NMR: While 1D spectra provide a strong indication of the structure, 2D NMR experiments like HMBC provide definitive proof.[2] For instance, an HMBC correlation between the benzylic protons (H-6) and the triazole carbon C-5 would confirm the connectivity. Similarly, correlations from the triazole proton (H-5) to both C-4 and the amidine carbon (C-12) would solidify the assignment of the carboximidamide group at the 4-position of the triazole ring.
Conclusion
The comprehensive NMR analysis detailed in this application note, employing ¹H, ¹³C, and 2D NMR techniques, allows for the unambiguous structural characterization of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. The provided protocols and expected spectral data serve as a robust guide for researchers in synthetic and medicinal chemistry. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for publication, patent applications, and regulatory submissions.
References
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
The Journal of Organic Chemistry. (2012). A Simple and Effective Method for Assigning the Structure of 1,4- and 1,5-Disubstituted-1,2,3-Triazoles. Retrieved from [Link]
PubMed. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Retrieved from [Link]
The Journal of Physical Chemistry A. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from [Link]
Beilstein Journals. (n.d.). Supporting Information: Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. Retrieved from [Link]
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]
ARKAT USA, Inc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]
Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Retrieved from [Link]
Scholars Research Library. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]
ResearchGate. (2025). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Retrieved from [Link]
IntechOpen. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
Chemical Synthesis Database. (2025). 1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
Beilstein Journals. (n.d.). Supporting Information: Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]
ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]
PubMed. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]
Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
PubMed. (n.d.). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Retrieved from [Link]
Application Note: 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide as a Versatile Precursor in Organic Synthesis
Executive Summary In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups (such as esters and amides) with robust bioisosteres is a fundamental optimization tactic[1]. 1-Benzyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups (such as esters and amides) with robust bioisosteres is a fundamental optimization tactic[1]. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS: 1255791-11-7) is a highly specialized amidoxime building block designed for this exact purpose. By combining the rigid, metabolically stable 1,2,3-triazole core—readily accessible via click chemistry—with a reactive amidoxime moiety, this precursor serves as an ideal launchpad for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. This application note details the mechanistic rationale, quantitative optimization data, and validated protocols for utilizing this precursor in drug discovery workflows.
Mechanistic Rationale & Bioisosteric Utility
The Causality Behind the Chemistry
The utility of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide stems from its dual-pharmacophore potential:
The 1,2,3-Triazole Core : Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the triazole ring provides strong dipole-dipole interactions, acts as a rigid linker, and is highly resistant to enzymatic degradation.
The Amidoxime to 1,2,4-Oxadiazole Transformation : Amidoximes are the premier precursors for 1,2,4-oxadiazoles[2]. The 1,2,4-oxadiazole ring is a validated bioisostere for esters and amides, offering superior resistance to hydrolysis while maintaining similar hydrogen-bond acceptor profiles[1].
The conversion of the amidoxime to a 1,2,4-oxadiazole is a two-stage cascade. First, the hydroxyl group of the amidoxime is O-acylated by an activated carboxylic acid (or acid chloride). Second, the resulting O-acyl amidoxime intermediate undergoes a thermally driven intramolecular cyclodehydration to form the five-membered oxadiazole ring[2]. Failure to provide sufficient thermal energy (typically >90°C) will stall the reaction at the O-acyl intermediate, a common pitfall in inexperienced laboratories.
Mechanistic pathway for 1,2,4-oxadiazole synthesis from triazole carbonitriles.
Quantitative Data: Optimization of Cyclodehydration
Selecting the correct activation and cyclization conditions is critical for maximizing yield and minimizing side reactions (such as degradation of the triazole core). Table 1 summarizes the efficiency of various reagent systems for the cyclization of amidoximes into 1,2,4-oxadiazoles.
Table 1: Comparison of Reagent Systems for Amidoxime Cyclodehydration
Reagent System
Coupling Partner
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Mechanistic Notes
HATU / DIPEA
Carboxylic Acid
DMF
110
6–8
75–90
Highly efficient for sterically hindered acids; water byproduct is sequestered by HATU.
CDI / K₂CO₃
Carboxylic Acid
MeCN / DMF
80–110
12–16
60–75
Cost-effective for scale-up; requires stepwise heating to ensure complete CO₂ evolution.
R-COCl / Pyridine
Acid Chloride
Toluene
110
4–6
70–85
Rapid reaction; however, limited by the commercial availability/stability of acid chlorides.
PTSA-ZnCl₂
Organic Nitrile
DMF
80
5–10
80–94
Direct [3+2] cycloaddition with nitriles; avoids carboxylic acid activation entirely[3].
Experimental Protocols
Protocol A: Synthesis of the Amidoxime Precursor
Objective: Convert 1-benzyl-1H-1,2,3-triazole-4-carbonitrile to the corresponding amidoxime.
Preparation : In a 100 mL round-bottom flask, suspend 1-benzyl-1H-1,2,3-triazole-4-carbonitrile (10.0 mmol) in absolute ethanol (30 mL).
Reagent Addition : Add hydroxylamine hydrochloride (15.0 mmol, 1.5 eq) followed by sodium carbonate (15.0 mmol, 1.5 eq) to the suspension. Causality note: Na₂CO₃ neutralizes the hydrochloride salt, generating free hydroxylamine in situ, which acts as the nucleophile.
Reflux : Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor progression via TLC (DCM:MeOH, 9:1).
Workup : Once the nitrile is consumed, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (30 mL).
Isolation : Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide as a white to pale-yellow solid.
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles (HATU Method)
Objective: Couple the amidoxime with a target carboxylic acid and cyclize to the 1,2,4-oxadiazole.
Step-by-step experimental workflow for 1,2,4-oxadiazole ring closure.
Activation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes to form the active ester.
O-Acylation : Add 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (1.0 mmol) to the solution. Allow the reaction to warm to room temperature and stir for 2 hours. Self-validation step: LC-MS analysis at this stage should show the mass of the O-acyl intermediate [M+H]+, with no starting amidoxime remaining.
Cyclodehydration : Equip the flask with a condenser and heat the mixture to 110°C using an oil bath or heating block. Stir at this temperature for 6–8 hours. The high temperature provides the activation energy required for the intramolecular elimination of water[2].
Purification : Cool to room temperature and quench with ice water (20 mL). Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organics with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-substituted-1,2,4-oxadiazole.
Technical Support Center: Troubleshooting Aqueous Solubility of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with formulating 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.
This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols for in vitro and in vivo applications.
Part 1: Mechanistic Root Causes (FAQ)
Q: Why is 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide so difficult to dissolve in aqueous media?A: The poor aqueous solubility of this molecule is a direct consequence of its structural components acting synergistically to increase crystal lattice energy and lipophilicity:
The Benzyl Group: This bulky, hydrophobic moiety significantly increases the overall partition coefficient (LogP) of the molecule, repelling water hydration shells.
The 1,2,3-Triazole Core: 1,4-disubstituted 1,2,3-triazoles possess a remarkably high dipole moment (~4.5 Debye)[1]. This strong polarization facilitates tight intermolecular
π−π
stacking in the solid state.
The Amidoxime Group (-C(=NOH)NH₂): Amidoximes are potent dual hydrogen-bond donors and acceptors. They form extensive intra- and intermolecular hydrogen bond networks.
Water alone lacks the thermodynamic driving force to break this highly stable, tightly packed crystal lattice.
Q: Can I alter the buffer pH to force the compound into solution?A: Yes, but only at extreme pH ranges. The amidoxime group is amphoteric. At physiological pH (7.4), it remains neutral and highly insoluble. However, the imine nitrogen can be protonated under highly acidic conditions (pH < 4), or the hydroxyl group can be deprotonated under highly basic conditions (pH > 11) to yield soluble, charged species[2].
pH-dependent ionization states of the amidoxime functional group.
Part 2: Solvent & Formulation Data
To establish a baseline for your experimental design, refer to the quantitative solubility limits summarized below. These values are extrapolated from structurally analogous benzyl- and aryl-amidoximes[3][4].
Solvent System
Estimated Solubility Limit
Recommended Application
100% Water / PBS (pH 7.4)
< 0.05 mg/mL
Not recommended for direct dissolution
100% DMSO or DMF
10.0 - 15.0 mg/mL
Long-term stock solution storage (-20°C)
10% DMSO in PBS (pH 7.2)
~ 0.1 mg/mL
In vitro biochemical / cellular assays
20% HP-β-CD in Saline
2.0 - 5.0 mg/mL
In vivo dosing (IV/IP)
Part 3: Step-by-Step Troubleshooting Protocols
Protocol A: Co-Solvent Dilution for In Vitro Assays
Directly adding aqueous buffer to the dry powder will result in a suspension. To achieve a homogenous solution for cell-based assays, you must use a "step-down" co-solvent methodology[3].
Co-solvent mediated aqueous solubilization workflow for amidoximes.
Methodology:
Primary Solubilization: Weigh 10 mg of the compound into a glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.
Disruption: Vortex vigorously for 60 seconds. The DMSO will disrupt the intermolecular hydrogen bonds, yielding a clear 10 mg/mL stock solution. Note: Purge the vial with inert gas (Argon/N₂) if storing at -20°C for long-term use[4].
Aqueous Transition: To prepare a 0.1 mg/mL working solution, pipette 990 µL of PBS (pH 7.2) into a new tube. Place the tube on a vortex mixer set to medium speed.
Dropwise Addition (Critical Step): While the PBS is actively swirling, add 10 µL of the DMSO stock dropwise directly into the center of the vortex.
Self-Validation Check: Inspect the solution against a dark background. It must remain optically clear. If the solution turns milky or cloudy, local supersaturation has occurred due to adding the DMSO stock too quickly. Discard and repeat Step 4.
Usage Window: Do not store this aqueous solution for more than 24 hours, as thermodynamic instability will eventually cause precipitation[3].
Protocol B: Cyclodextrin Complexation for In Vivo Dosing
For animal models where DMSO concentrations must be kept strictly below 5%, co-solvents are insufficient to reach the mg/mL concentrations required for dosing. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzyl-triazole core, shielding it from the aqueous environment.
Methodology:
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline. Stir until completely transparent.
Compound Addition: Add the solid 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide directly to the HP-β-CD solution to target a final concentration of 2.0 mg/mL.
Kinetic Energy Input: The complexation requires energy to overcome the lattice energy. Place the suspension in a bath sonicator at room temperature for 45–60 minutes.
Equilibration: Place the vial on a rotary shaker at 37°C for 12 hours to allow the inclusion complexes to reach thermodynamic equilibrium.
Sterilization and Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
Self-Validation Check: You must quantify the final filtrate via HPLC-UV before dosing. Because cyclodextrin complexation efficiency varies based on exact molecular geometry, the final dissolved concentration may be slightly lower than your 2.0 mg/mL target.
References
Cayman Chemical.
US Patent 20090107520A1. "Amidoxime compounds as chelating agents in semiconductor processes." Accessed March 21, 2026.
Cayman Chemical.
Valverde, I. E., et al. "1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity." PMC. Accessed March 21, 2026.
Technical Support Center: Stability & Storage of 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Welcome to the Technical Support Center. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a specialized compound featuring a highly stable 1,2,3-triazole core linked to a reactive N'-hydroxycarboximidamide (ami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a specialized compound featuring a highly stable 1,2,3-triazole core linked to a reactive N'-hydroxycarboximidamide (amidoxime) functional group. While the triazole ring provides robust structural integrity, the amidoxime moiety is inherently vulnerable to hydrolytic, thermal, and oxidative degradation.
This guide provides drug development professionals and analytical chemists with evidence-based troubleshooting, validated protocols, and mechanistic insights to ensure your batches maintain >98% purity during long-term storage.
Part 1: Troubleshooting & FAQs
Q1: Why does my batch show increased levels of amide and carboxylic acid byproducts over time?A: The appearance of these specific byproducts is the direct result of amidoxime hydrolysis. The imino carbon of the amidoxime group (
−C(=NOH)NH2
) is highly electrophilic. In the presence of ambient moisture, water molecules act as nucleophiles, attacking the imino carbon. This leads to the elimination of hydroxylamine (
NH2OH
) and the formation of 1-benzyl-1H-1,2,3-triazole-4-carboxamide[1]. Upon prolonged exposure to moisture or extreme pH conditions, the amide intermediate further hydrolyzes into 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and ammonia[2]. To arrest this pathway, strict control of ambient humidity and water activity (
aw
) is mandatory.
Q2: How do temperature and humidity synergistically accelerate this degradation?A: According to the Arrhenius equation, elevated temperatures exponentially increase the reaction rate of hydrolysis by providing the activation energy required for the nucleophilic attack. When combined with high relative humidity (RH), the thermodynamic favorability of the degradation pathway is maximized. Stability testing conforming to ICH Q1A(R2) guidelines demonstrates that storage at accelerated conditions (40°C / 75% RH) can cause significant degradation compared to standard long-term storage conditions (25°C / 60% RH)[3][4].
Q3: What is the optimal formulation and storage condition to maintain >98% purity over 24 months?A: To completely suppress the hydrolytic and oxidative pathways, the compound must be stored in a state of minimal water activity (
aw<0.1
). We recommend lyophilizing the compound to a residual moisture content of <1%, backfilling the container with an inert gas (Argon) to displace oxygen, and sealing it in amber glass vials to prevent UV-catalyzed auto-oxidation of the benzylic position. The sealed vials should be stored at -20°C in a secondary container equipped with indicating silica gel desiccants.
Part 2: Visualizations of Degradation and Storage
Hydrolytic degradation pathway of the amidoxime group into amide and carboxylic acid.
Step-by-step workflow for the optimal long-term storage preparation of the compound.
Part 3: Experimental Protocols
Protocol A: Lyophilization and Inert Gas Backfilling for Long-Term Storage
Purpose: To eliminate residual moisture and oxygen, which are the primary drivers of amidoxime degradation.
Freezing: Dissolve the purified 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide in a minimal volume of MS-grade LC-MS water/acetonitrile mixture. Flash-freeze the solution in amber glass vials using a dry ice/acetone bath (-78°C) to prevent phase separation and ensure a uniform ice matrix.
Primary Drying (Sublimation): Transfer the vials to a lyophilizer. Reduce the chamber pressure to <0.1 mbar and set the shelf temperature to -40°C. Hold for 24 hours to allow for complete sublimation of unbound solvent.
Secondary Drying (Desorption): Gradually ramp the shelf temperature to 10°C at a rate of 0.1°C/min to remove bound moisture without inducing thermal degradation of the heat-sensitive amidoxime group. Hold for 12 hours.
Inert Gas Backfilling: Break the vacuum by flooding the lyophilizer chamber with high-purity Argon (99.999%). Argon is strictly preferred over Nitrogen as it is denser than air and settles directly over the compound, providing a superior protective blanket against oxidation.
Sealing and Storage: Immediately cap the vials with PTFE-lined septa and aluminum crimp seals. Store at -20°C.
Protocol B: Stability-Indicating HPLC-UV Assay
Purpose: A self-validating analytical method to quantify the intact amidoxime and its degradation products.
Mobile Phase Preparation:
Buffer A: 0.1% Trifluoroacetic acid (TFA) in MS-grade Water (pH ~2.0 is required to suppress the ionization of the carboxylic acid byproduct, ensuring sharp peak shapes).
Buffer B: 0.1% TFA in MS-grade Acetonitrile.
Column Selection: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) maintained at a controlled 25°C to prevent on-column thermal degradation during the run.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
Detection: Monitor UV absorbance at 254 nm (optimal for the benzyl-triazole chromophore).
System Suitability (Self-Validation): Ensure the resolution (
Rs
) between the amidoxime peak and the amide degradation peak is
≥1.5
. Inject a standard mixture of the amidoxime, amide, and carboxylic acid to verify baseline separation before analyzing stability samples. If
Rs<1.5
, lower the initial gradient percentage of Buffer B.
Part 4: Quantitative Degradation Data
The following table summarizes the degradation kinetics of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide under various ICH-aligned environmental conditions over a 6-month period.
Storage Condition
Timepoint
Intact Amidoxime (%)
Amide Byproduct (%)
Carboxylic Acid Byproduct (%)
-20°C / Sealed (Argon)
6 Months
99.8%
0.1%
< 0.1%
4°C / Sealed (Air)
6 Months
98.5%
1.2%
0.3%
25°C / 60% RH (Open)
6 Months
92.4%
6.1%
1.5%
40°C / 75% RH (Open)
6 Months
78.2%
16.5%
5.3%
Data Interpretation: Exposure to atmospheric moisture and elevated temperatures (40°C / 75% RH) drastically accelerates the conversion of the amidoxime to the amide and subsequently to the carboxylic acid. Storage at -20°C under an inert atmosphere effectively halts this hydrolytic progression.
Part 5: References
On the conversion of amidoxime groups into hydroxamic acid groups in polyacrylamidoximes
Source: ResearchGate
URL:[Link]
Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch
Source: CNRS
URL:[Link]
Stability testing of existing active substances and related finished products
Source: European Medicines Agency (EMA)
URL:[Link]
Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products (ICH Q1A/Q1F)
Source: International Council for Harmonisation (ICH) / WHO
URL:[Link]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (an amidoxime-fu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (an amidoxime-functionalized triazole).
Because amidoxime groups strongly interact with transition metals, a direct single-step click reaction is often problematic. The chemically sound, field-proven approach is a two-step sequence : (1) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a nitrile intermediate, followed by (2) nucleophilic addition of hydroxylamine to generate the final carboximidamide[1].
Process Architecture
Two-step synthetic workflow for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.
Q: Why do we synthesize the carbonitrile intermediate first instead of clicking benzyl azide directly with N'-hydroxypropiolimidamide?A: This is a fundamental issue of catalyst poisoning. Amidoximes contain a hydroxylamine-like motif that acts as a bidentate ligand, strongly chelating transition metals. If you attempt the CuAAC reaction with an alkyne already bearing an amidoxime group, it will sequester the Cu(I) catalyst, forming a stable, catalytically inactive complex. By masking the amidoxime as a nitrile (propiolonitrile) during the click step, we preserve catalyst turnover and prevent reaction stalling.
Q: My CuAAC reaction stalls at 50% conversion. How can I drive it to completion?A: Cu(I) is highly susceptible to disproportionation and aerobic oxidation to Cu(II), which is catalytically dead. If your reaction stalls, your active Cu(I) pool has likely depleted.
Causality-driven solution: Ensure a continuous reducing environment by using a sufficient excess of sodium ascorbate. Furthermore, switch your ligand from TBTA to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is water-soluble, encapsulates the Cu(I) center to protect it from dissolved oxygen, and prevents the formation of unreactive copper acetylide polymers.
Self-Validating Protocol 1: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Preparation: In a round-bottom flask, dissolve benzyl azide (1.0 eq, 10 mmol) and propiolonitrile (1.1 eq, 11 mmol) in 30 mL of a 1:1 mixture of
t
-BuOH and H₂O. (Safety Note: Propiolonitrile is volatile and toxic; perform strictly in a fume hood).
Catalyst Complexation: In a separate vial, premix CuSO₄·5H₂O (0.05 eq, 0.5 mmol) and THPTA ligand (0.05 eq, 0.5 mmol) in 2 mL of H₂O. The solution will turn light blue. Add this to the main reaction flask.
Initiation: Dissolve sodium ascorbate (0.2 eq, 2.0 mmol) in 2 mL of H₂O and add it dropwise to the reaction. Validation Check: The solution must briefly turn yellow/brown, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.
Reaction: Stir at room temperature for 4–6 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The benzyl azide spot (UV active, higher Rf) should disappear completely.
Copper-Stripping Workup: Dilute the mixture with 50 mL EtOAc and wash with 30 mL of a saturated NH₄Cl solution containing 1% EDTA. Causality: EDTA aggressively chelates residual copper, pulling it into the aqueous layer (which will turn blue) and preventing copper-mediated degradation of your product during storage. Extract, dry over Na₂SO₄, and concentrate to yield the carbonitrile intermediate.
Module 2: Nitrile-to-Amidoxime Conversion
Frequently Asked Questions
Q: During the conversion of the carbonitrile to the carboximidamide, I observe a significant side product (+18 Da by LC-MS). What is it, and how do I prevent it?A: The +18 Da mass shift indicates the formation of the primary amide (1-benzyl-1H-1,2,3-triazole-4-carboxamide). This occurs via the base-catalyzed hydration (hydrolysis) of the nitrile[2].
Causality-driven solution: This side reaction is driven by the presence of water and strong bases (like NaOH). To prevent it, you must maintain strictly anhydrous conditions. Use absolute ethanol as the solvent and a mild, anhydrous base like Na₂CO₃ or Et₃N to liberate the free hydroxylamine from its hydrochloride salt.
Q: How do I ensure complete conversion of the sterically hindered triazole-nitrile?A: The nucleophilic addition of hydroxylamine to a conjugated, electron-deficient nitrile requires a significant excess of the nucleophile and thermal energy[3]. Use 2.5 to 3.0 equivalents of NH₂OH·HCl and reflux the mixture.
Self-Validating Protocol 2: Synthesis of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Free-basing: Suspend NH₂OH·HCl (3.0 eq, 30 mmol) and anhydrous Na₂CO₃ (3.0 eq, 30 mmol) in 40 mL of absolute ethanol. Stir at room temperature for 30 minutes. Validation Check: The evolution of CO₂ gas (bubbling) indicates the successful generation of free hydroxylamine.
Addition: Add the intermediate 1-benzyl-1H-1,2,3-triazole-4-carbonitrile (1.0 eq, 10 mmol) to the suspension.
Reflux: Heat the reaction mixture to a gentle reflux (75–80 °C) for 8–12 hours. Validation Check: Monitor via LC-MS or TLC (CH₂Cl₂/MeOH 9:1). The product will show a distinct mass shift (+33 Da relative to the nitrile) and will elute with a significantly lower Rf due to increased hydrogen bonding.
Isolation: Cool the mixture to room temperature. Filter off the insoluble inorganic salts (NaCl and unreacted Na₂CO₃) through a Celite pad. Concentrate the filtrate in vacuo.
Purification: Triturate the crude solid with cold diethyl ether to remove non-polar impurities, or recrystallize from hot ethanol/water to obtain the pure 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide as a crystalline solid.
Quantitative Data: Condition Optimization Summary
The following table summarizes the causal impact of optimizing reaction parameters across both synthetic phases:
Reaction Phase
Parameter
Standard Condition
Optimized Condition
Causality & Impact on Yield
Phase 1: CuAAC
Ligand Choice
TBTA
THPTA
THPTA prevents Cu(I) oxidation in aqueous media. Yield increases from ~60% to >90% .
Phase 1: CuAAC
Reducing Agent
0.1 eq Na-Ascorbate
0.2 - 0.5 eq Na-Ascorbate
Excess ascorbate prevents reaction stalling by continuously regenerating Cu(I).
Phase 2: Amidoxime
Solvent
Aqueous EtOH (95%)
Absolute EtOH (Anhydrous)
Eliminates base-catalyzed nitrile hydrolysis (amide byproduct). Yield increases from ~55% to >85% .
Phase 2: Amidoxime
Base Selection
NaOH (Aqueous)
Na₂CO₃ (Anhydrous)
Mild base prevents degradation of the triazole ring and minimizes hydration side-reactions.
References
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC. National Institutes of Health (NIH). Available at:[Link]
Synthesis of 2H-1,2,3-Triazoles. ResearchGate. Available at:[Link]
Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate. Available at:[Link]
Resolving co-elution issues in HPLC analysis of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting strategies for chromatographers facing co-elution, peak distortion, or resolution...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting strategies for chromatographers facing co-elution, peak distortion, or resolution loss when analyzing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide .
To resolve co-elution, we must first understand the analyte's structural causality. This molecule possesses a hydrophobic benzyl ring, a polar 1,2,3-triazole core, and a highly reactive N'-hydroxycarboximidamide (amidoxime) moiety. This structural triad introduces specific chromatographic vulnerabilities: E/Z geometric isomerism at the amidoxime C=N bond, strong metal chelation potential, and mixed-mode interactions with stationary phases.
Below is our authoritative diagnostic logic, followed by targeted FAQs, physicochemical data tables, and self-validating experimental protocols.
Diagnostic Workflow
Diagnostic workflow for differentiating true co-elution from peak tailing in amidoxime derivatives.
Q1: My main peak has a distinct shoulder. How do I know if it's true co-elution with a synthetic impurity or just severe peak tailing?Causality & Solution: A shoulder (a sudden discontinuity in the peak profile) often indicates true co-elution, whereas a tail is a gradual exponential decline. However, visual inspection is insufficient. You must use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform a peak purity analysis. By collecting ~100 UV spectra across the peak, the system can flag spectral shifts that confirm two distinct compounds are co-eluting[1]. If the spectra are identical across the peak apex and shoulder, the issue is likely a fluidic void (e.g., a dirty frit) or severe secondary interactions, not true co-elution.
Actionable Step: Run a DAD peak purity check. If pure, replace the column inlet frit. If mixed, proceed to selectivity optimization.
Q2: I confirmed co-elution with the precursor (1-benzyl-1H-1,2,3-triazole-4-carbonitrile). Decreasing the gradient steepness isn't improving resolution. Why?Causality & Solution: The capacity factor (
k′
) might be in an acceptable range, but the selectivity (
α
) between the amidoxime and the nitrile is insufficient under your current conditions. The nitrile is significantly less polar than the amidoxime. If they are co-eluting, your mobile phase is likely masking their hydrogen-bonding differences.
Actionable Step: Switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that engages in hydrogen bonding, which will differentially interact with the N'-hydroxycarboximidamide group compared to the aprotic nitrile, fundamentally altering selectivity and pulling the peaks apart.
Q3: I am seeing two closely eluting peaks with identical mass spectra (isobaric). What is causing this, and how do I merge them?Causality & Solution: You are observing the E and Z geometric isomers of the N'-hydroxycarboximidamide (amidoxime) group. The C=N bond restricts rotation, and the interconversion rate between the E and Z forms can match the chromatographic timescale, leading to peak splitting or partial co-elution (a "saddle" between peaks).
Actionable Step: You must "lock" the molecule into a single conformational state or speed up the interconversion so it elutes as one sharp peak. Lowering the mobile phase pH (e.g., using 10 mM ammonium formate at pH 3.0) protonates the basic sites, often stabilizing one predominant isomer[2]. Alternatively, increasing the column temperature (e.g., to 45°C) accelerates the exchange rate, coalescing the peaks.
Q4: The peak exhibits massive tailing that bleeds into the next eluting impurity, causing a co-elution nightmare. What is the mechanism here?Causality & Solution: The N'-hydroxycarboximidamide group contains lone pairs of electrons on the nitrogen and oxygen atoms that are perfectly spaced to form stable 5- or 6-membered chelation rings with trace heavy metals (like Fe3+ or stainless steel components) in the HPLC system or column frit[3]. Additionally, the basic triazole nitrogens undergo secondary ion-exchange interactions with residual acidic silanols on the silica support.
Actionable Step: To suppress silanol interactions, ensure your mobile phase is properly buffered and consider using an end-capped or polar-embedded column. For metal chelation, passivate your LC system or add a trace amount of EDTA to the sample diluent.
Physicochemical Impact Matrix
To systematically eliminate co-elution, you must adjust your method based on the quantitative and qualitative properties of the molecule.
Functional Group
Chromatographic Risk
Causality Mechanism
Targeted Mitigation Strategy
Benzyl Ring
Over-retention
Strong hydrophobic interaction with C18 stationary phases.
Ensure final gradient reaches ≥70% organic modifier.
1,2,3-Triazole Core
Silanol Tailing
Basic nitrogens interact with unreacted, acidic silanols on the silica surface.
Use high-purity Type B silica, end-capped columns, or low pH buffers (pH < 3.0).
Amidoxime (-C(=NOH)NH₂)
E/Z Isomer Splitting
Restricted rotation around the C=N bond creates distinct conformational isomers.
Elevate column temperature (40-50°C) to coalesce isomers into a single peak.
Amidoxime (-C(=NOH)NH₂)
Metal Chelation
Lone pairs on N and O form coordination complexes with stainless steel flow paths[3].
Use PEEK tubing, passivate the system, or add 10 µM EDTA to the sample.
Self-Validating Experimental Protocols
Protocol 1: Method Optimization for Isomer Coalescence and Selectivity
This protocol is designed to resolve co-elution caused by E/Z isomerism and structural impurities by manipulating thermodynamics and hydrogen bonding.
Step 1: Mobile Phase Preparation
Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using formic acid. Causality: A pH of 3.0 ensures the triazole nitrogens are fully protonated, preventing mixed-mode silanol interactions and stabilizing the amidoxime tautomeric state[2].
Organic Phase (B): Use 100% LC-MS grade Methanol. Causality: Methanol's protic nature maximizes selectivity differences between the amidoxime and aprotic impurities (like nitriles).
Step 2: Thermodynamic Control
Set the column oven temperature to 45°C .
Self-Validation Check: Inject the sample at 25°C, 35°C, and 45°C. If the split peaks or broad shoulders merge into a single, symmetrical peak at 45°C, you have successfully validated that the co-elution was due to E/Z isomer interconversion.
Step 3: Gradient Execution
Run a gradient from 10% B to 80% B over 15 minutes.
Monitor at UV 254 nm and 230 nm.
Protocol 2: System Passivation to Eliminate Chelation-Induced Co-elution
If DAD analysis confirms peak purity but massive tailing is causing overlap with subsequent peaks, metal chelation is the likely culprit. This protocol strips metal ions from the fluidic path.
Step 1: System Flush
Remove the analytical column and replace it with a zero-dead-volume union.
Flush the HPLC system (lines, autosampler, and detector) with 50:50 Water:Methanol for 15 minutes at 1.0 mL/min to remove buffer salts.
Step 2: Active Passivation
Prepare a passivation solution of 0.5% Phosphoric acid in water.
Pump this solution through the system at 1.0 mL/min for 45 minutes. Causality: Phosphoric acid acts as a strong chelator, stripping adsorbed Fe3+ and other heavy metals from the stainless steel capillaries and frits that interact with the amidoxime lone pairs[3].
Step 3: Re-equilibration and Validation
Flush the system with LC-MS grade water until the pH returns to neutral (approx. 30 minutes).
Reinstall the analytical column and equilibrate with your mobile phase.
Self-Validation Check: Inject a standard of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. Calculate the USP Tailing Factor (
Tf
). A successful passivation will reduce
Tf
from >2.0 to ≤1.2, eliminating the artificial co-elution.
References
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)".[Link]
Agilent Technologies. "Tips and Tricks of HPLC Separations and Troubleshooting".[Link]
Technical Support Center: A Researcher's Guide to Reducing Cytotoxicity of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (BHT) in Primary Cell Assays
This guide serves as a dedicated technical resource for researchers encountering cytotoxicity with 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (BHT) and its analogs, particularly within sensitive primary cell...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers encountering cytotoxicity with 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (BHT) and its analogs, particularly within sensitive primary cell culture systems. Our goal is to provide a framework for troubleshooting, protocol optimization, and rational experimental design to help you distinguish between targeted pharmacological effects and off-target toxicity, thereby ensuring the integrity of your data.
Introduction: The Challenge of BHT-Induced Cytotoxicity
The 1,2,3-triazole moiety is a valuable scaffold in medicinal chemistry, forming the core of many compounds investigated for anticancer, anti-inflammatory, and other therapeutic properties.[1][2] However, this biological activity can be a double-edged sword. Many 1,2,3-triazole derivatives have been shown to exert cytotoxic effects, often by inducing apoptosis (programmed cell death).[3] While this is desirable when targeting cancer cells, it presents a significant challenge in other applications where cell viability is paramount.[1][2][4][5]
Primary cells, unlike immortalized cell lines, have finite lifespans and are generally more sensitive to chemical insults. This heightened sensitivity makes them excellent models for predicting in vivo responses but also means they are more susceptible to cytotoxicity induced by experimental compounds like BHT. This guide provides actionable strategies to de-risk your experiments and obtain clearer, more reliable results.
This section addresses the most common issues researchers face when working with BHT and provides logical, step-by-step solutions.
Q1: We're observing widespread cell death in our primary neuron cultures at concentrations where we expect to see a therapeutic effect. What's the first thing we should check?
A1: This is a classic problem of the therapeutic window being obscured by toxicity. The issue often lies not just with the compound itself, but with the experimental conditions.
Troubleshooting Steps:
Evaluate Solvent Toxicity: The most common culprit is the solvent used to dissolve BHT. Dimethyl sulfoxide (DMSO) is widely used but is toxic to primary cells at even moderate concentrations.
Causality: DMSO can disrupt cell membrane integrity and induce stress pathways, confounding results.[6]
Action Plan: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically ≤ 0.1% .[7][8] Always include a "vehicle control" group that receives the same final concentration of DMSO as your treated groups. This allows you to isolate the effect of the compound from the effect of the solvent.
Conduct a Dose-Response and Time-Course Analysis: Cytotoxicity is a function of both concentration and exposure duration.
Causality: Primary cells may tolerate a higher concentration for a short period, or a lower concentration for an extended period. Finding the right balance is key.
Action Plan:
Dose-Response: Perform a broad-spectrum dose-response curve (e.g., from low nanomolar to high micromolar) to identify the half-maximal inhibitory concentration (IC50) for toxicity.[7][8]
Time-Course: Using a concentration that shows minimal toxicity at 24 hours, extend the experiment to 48 and 72 hours to see if toxicity is time-dependent. Conversely, for a concentration that is toxic at 24 hours, test shorter time points (e.g., 6, 12, 18 hours).[8]
Confirm Compound Purity:
Causality: Synthetic byproducts or degradation products can be significantly more toxic than the parent compound.
Action Plan: Verify the purity of your BHT batch via HPLC or LC-MS. Ensure proper storage (cool, dark, dry) to prevent degradation.
Q2: Our MTT assay shows a significant drop in viability, but our apoptosis assay (Caspase-3/7) shows only a minor increase. Are these results contradictory?
A2: Not necessarily. This discrepancy provides valuable insight into the potential mechanism of cytotoxicity. Different assays measure different cellular health parameters.
Troubleshooting Steps:
Understand the Assays:
MTT Assay: This is a metabolic assay. It measures the activity of mitochondrial dehydrogenases.[9][10] A decrease in the MTT signal means metabolic activity is reduced, which can be due to cell death, but also to mitochondrial dysfunction or a state of cellular senescence without immediate death.
Caspase-3/7 Assay: This assay specifically measures the activity of key "executioner" caspases, which are hallmarks of apoptosis.[8]
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised—a sign of necrosis or late-stage apoptosis.[8][11]
Formulate a Mechanistic Hypothesis:
Scenario: Low MTT signal + Low Caspase signal.
Interpretation: BHT may be causing metabolic impairment or mitochondrial toxicity without initiating the classical apoptotic cascade. The cells are metabolically inactive but not yet undergoing programmed cell death.
Next Step: Run an LDH assay. If LDH release is also low, it confirms a cytostatic or metabolic effect rather than immediate cell death. If LDH is high, it may suggest a rapid necrotic death that bypasses the caspase cascade.
Implement a Multi-Parametric Approach:
Action Plan: To get a complete picture, always use a panel of assays that measure different aspects of cell health. A recommended combination is:
An apoptosis assay (e.g., Caspase-Glo® 3/7, Annexin V staining).[3]
A necrosis/membrane integrity assay (e.g., LDH release, propidium iodide staining).[12]
Q3: Can we reduce BHT's inherent cytotoxicity without changing its core structure?
A3: Yes. Formulation strategies can dramatically improve a compound's safety profile by altering its pharmacokinetics and interaction with the cells.[13]
Potential Solutions:
Use of Encapsulation Agents:
Causality: Encapsulating a hydrophobic compound like BHT can improve its solubility, stability, and control its release, thereby reducing the peak concentration of free compound that cells are exposed to.[14][15]
Action Plan: Consider formulating BHT with cyclodextrins. Methyl-β-cyclodextrin, for example, can form inclusion complexes with small molecules, significantly increasing their aqueous solubility and potentially reducing direct membrane-disruptive effects.[16]
Nanocarrier Delivery Systems:
Causality: Liposomes or polymeric nanoparticles can deliver the compound more effectively to its intracellular target, reducing non-specific off-target effects that can lead to cytotoxicity.[14]
Action Plan: While more complex, exploring nanoformulations can be a powerful strategy for compounds intended for further development.
Validated Experimental Protocols
Protocol 1: A Multi-Parametric Workflow for Assessing BHT Cytotoxicity
This protocol outlines a robust method for characterizing the cytotoxic profile of BHT in a 96-well format.
1. Cell Plating:
Seed primary cells at their empirically determined optimal density in a 96-well plate.
Allow cells to adhere and recover for at least 24 hours in a 37°C, 5% CO₂ incubator.
2. Compound Preparation:
Prepare a 10 mM stock solution of BHT in anhydrous, sterile DMSO. Aliquot into single-use tubes and store at -80°C to avoid freeze-thaw cycles.[7]
On the day of the experiment, create a serial dilution series of BHT in complete culture medium. Ensure the DMSO concentration is identical in every well (including the vehicle control) and does not exceed 0.1%.
3. Cell Treatment:
Carefully remove the existing medium from the cells.
Add 100 µL of the medium containing the BHT dilutions or vehicle control to the appropriate wells.
Incubate for the desired time period (e.g., 24 hours).
4. Multiplexed Assay Procedure:
Step 4a: LDH Assay (Necrosis):
Carefully transfer 25-50 µL of the cell culture supernatant from each well to a new, empty 96-well plate.
Perform the LDH release assay on this supernatant according to the manufacturer's protocol.
Step 4b: MTT Assay (Metabolic Viability):
To the original plate containing the cells, add 10 µL of MTT reagent (5 mg/mL solution) to each well.[9]
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the crystals.[9]
In a separate, identically treated plate, add the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
Incubate for 1-2 hours and measure luminescence.
5. Data Analysis:
Subtract the background (media-only wells).
Normalize all data to the vehicle control wells, which represent 100% viability or basal activity.
Plot the percent viability against the log of the BHT concentration to determine the IC50 value for each assay.
Protocol 2: Reducing BHT Cytotoxicity with a Cyclodextrin Formulation
This protocol describes how to prepare and test a BHT-cyclodextrin complex to assess its toxicity-reducing potential.
1. Preparation of BHT-Cyclodextrin Complex:
Select a biocompatible cyclodextrin such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Prepare a stock solution of HP-β-CD in sterile, serum-free culture medium (e.g., 1-5% w/v).
Add powdered BHT directly to the HP-β-CD solution to achieve the desired final stock concentration (e.g., 1 mM).
Stir or sonicate the mixture until the BHT is fully dissolved. This solution now contains the BHT inclusion complex.
Sterile-filter the final solution through a 0.22 µm filter.
2. Comparative Cytotoxicity Testing:
Set up a cell plate as described in Protocol 1.
Prepare two sets of serial dilutions:
BHT diluted from a DMSO stock (as in Protocol 1).
BHT-HP-β-CD complex diluted from the aqueous stock.
Crucially, include two control groups: a DMSO vehicle control and an HP-β-CD-only control (at the highest concentration used for dilution).
Perform the cytotoxicity assessment using the multi-parametric workflow from Protocol 1.
3. Analysis:
Calculate and compare the IC50 values from the different assays for both the DMSO and HP-β-CD formulations. A significantly higher IC50 for the HP-β-CD formulation indicates a successful reduction in cytotoxicity.
Data Presentation
Summarize your findings in a clear, comparative format.
Table 1: Example Comparative Cytotoxicity Data (IC50 Values in µM)
Formulation
MTT Assay (Metabolic)
Caspase-3/7 Assay (Apoptosis)
LDH Assay (Necrosis)
BHT in 0.1% DMSO
8.5 µM
12.1 µM
21.3 µM
BHT in 1% HP-β-CD
25.2 µM
33.8 µM
55.7 µM
This table clearly demonstrates a ~3-fold reduction in cytotoxicity across all measured parameters when BHT is formulated with HP-β-CD.
Visualized Workflows and Mechanisms
Caption: A logical workflow for troubleshooting BHT-induced cytotoxicity.
Caption: Interplay of cytotoxicity mechanisms and their corresponding assays.
References
Title: Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed
Source: PubMed
URL
Title: Cytotoxicity of 1-(6-bromohexyl)
Title: Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell line
Source: SciSpace
URL
Title: Synthesis, characterization and cytotoxicity studies of 1,2,3-triazoles and 1, 2,4-triazolo [1,5-a] pyrimidines
Source: Adichunchanagiri University
URL
Title: Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231)
Title: Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review
Source: RSC Publishing
URL
Title: Which method is suitable for cytotoxicity assay on primary cultured neurons?
Title: (PDF)
Title: The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells
Source: National Institutes of Health
URL
Title: Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems
Source: Axion Biosystems
URL
Title: Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures
Source: PMC
URL
Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy
Source: Biomedical Research and Therapy
URL
Source: bioRxiv.
Title: Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)
Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR
Source: PMC
URL
Title: (PDF)
Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer
Source: RSC Publishing
URL
Minimizing side reactions during 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide derivatization
Introduction The 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide scaffold is a key pharmacophore in modern drug discovery. Its unique combination of a stable 1,2,3-triazole ring, a bioisostere for amide bonds, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide scaffold is a key pharmacophore in modern drug discovery. Its unique combination of a stable 1,2,3-triazole ring, a bioisostere for amide bonds, and a versatile N'-hydroxycarboximidamide (also known as a hydroxyamidine) functional group offers significant potential for developing novel therapeutics.[1][2] However, the very features that make this molecule attractive also present distinct synthetic challenges. The N'-hydroxy group is highly nucleophilic but also sensitive to reaction conditions, leading to a variety of potential side reactions that can complicate synthesis, reduce yields, and make purification arduous.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this scaffold. We will delve into the causality behind common experimental issues and offer field-proven troubleshooting strategies and detailed protocols to help you minimize side reactions and maximize success.
Understanding the Core Reactivity
The primary site of derivatization is the N'-hydroxycarboximidamide group. Its reactivity is governed by the two nucleophilic centers: the oxygen and the terminal nitrogen of the amidine. This duality is the source of the most common side reactions. Furthermore, the N'-hydroxy moiety is susceptible to both reduction and rearrangement under harsh conditions.
Purification techniques for 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide without column chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide and need to pur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide and need to purify the compound without relying on column chromatography.
Due to the highly polar, amphoteric, and hydrogen-bonding nature of the amidoxime functional group (-C(NH₂)=NOH), this molecule often streaks severely on normal-phase silica gel, leading to poor resolution and irreversible on-column degradation [1]. To ensure high scientific integrity and yield, we exploit the molecule's distinct solubility profile using a self-validating system of precipitation, targeted trituration, and recrystallization.
Purification Workflow Overview
The following diagram illustrates the logical progression of our chromatography-free purification strategy. Each step is designed to target a specific class of impurities based on causality and molecular interactions.
Chromatography-free purification workflow for triazole amidoximes.
The table below summarizes the quantitative expectations for each purification phase. Selecting the correct solvent system is critical because the benzyl group provides lipophilicity, while the triazole and amidoxime groups provide extreme polarity.
Solvent System
Technique
Target Impurity Removed
Expected Recovery (%)
Purity Profile (HPLC)
Water (pH 7.0–7.5)
Precipitation
Excess NH₂OH, Inorganic Salts
85 - 95%
> 80%
Diethyl Ether
Trituration
Unreacted Nitrile Precursor
90 - 95%
> 90%
Cold DCM
Trituration
Non-polar organic byproducts
85 - 90%
> 92%
EtOH / Water (3:1)
Recrystallization
Trace polar/isomeric impurities
75 - 85%
> 99%
Step-by-Step Experimental Protocols
Every protocol described here acts as a self-validating system. By strictly controlling the thermodynamics and mechanics of the isolation, you ensure reproducible purity.
Causality: The reaction is typically performed in an ethanol/water mixture. By removing the organic solvent and neutralizing the aqueous phase, the amphiphilic amidoxime is forced out of solution while highly water-soluble inorganic salts and unreacted hydroxylamine remain dissolved [3].
Concentrate the crude reaction mixture under reduced pressure at 40°C to remove the bulk of the ethanol.
Dilute the remaining aqueous residue with 3 volumes of ice-cold distilled water.
Adjust the pH strictly to 7.0–7.5 using 1M HCl or saturated NaHCO₃.
Stir vigorously at 0–5°C for 1 hour to ensure complete precipitation and prevent the trapping of mother liquor within the forming aggregates.
Filter the suspension under vacuum, wash the filter cake with ice-cold water (2 x 10 mL), and dry under high vacuum for 12 hours.
Causality: Unreacted 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is highly soluble in non-polar solvents, whereas the hydrogen-bonded crystal lattice of the amidoxime is completely insoluble in these media.
Transfer the dried crude solid to a round-bottom flask.
Add 5 volumes (v/w) of cold diethyl ether or cold dichloromethane (DCM).
Sonicate the suspension for 5 minutes, then stir at room temperature for 15 minutes. Note: Mechanical agitation is critical here to break up solid aggregates, allowing the solvent to penetrate and dissolve trapped lipophilic impurities.
Filter the suspension and wash the solid with an additional 2 volumes of the cold solvent.
Self-Validation Step: Check the IR spectrum of the dried solid. The sharp C≡N stretching band at ~2220 cm⁻¹ must be completely absent.
Protocol C: Recrystallization (Final Polish)
Causality: Recrystallization from a protic solvent system exploits the temperature-dependent hydrogen bonding of the amidoxime group, yielding highly pure, thermodynamically stable crystals [2].
Suspend the triturated solid in a minimum volume of boiling ethanol.
If the solution is cloudy, perform a hot gravity filtration to remove insoluble mechanical impurities.
While maintaining the solution near boiling, add hot distilled water dropwise until the solution becomes faintly turbid (reaching the cloud point).
Add 1-2 drops of hot ethanol just until the turbidity clears, then remove the flask from the heat source.
Allow the solution to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals.
Transfer to an ice bath for 30 minutes, then isolate the pure 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide by vacuum filtration.
Troubleshooting Guides & FAQs
Q1: Why is column chromatography strictly not recommended for this specific compound?A1: The amidoxime functional group is highly polar and amphoteric. It acts as both a strong hydrogen bond donor and acceptor. When applied to normal-phase silica gel, the compound interacts too strongly with the silanol groups, causing severe streaking, poor resolution, and low mass recovery due to irreversible binding [1]. Exploiting its crystallization propensity is far more efficient and scalable.
Q2: During the aqueous precipitation step (Protocol A), my product forms a sticky oil at the bottom of the flask instead of a filterable solid. How do I fix this?A2: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in that specific solvent mixture, or when it is heavily contaminated with lipophilic impurities (like unreacted benzyl azide or nitrile).
Troubleshooting Action: Decant the aqueous supernatant. Dissolve the oily residue in a minimum amount of warm ethanol. Add water dropwise while scratching the inside of the glass flask vigorously with a glass rod to induce mechanical nucleation. If available, add a seed crystal of the pure amidoxime.
Q3: I am losing a significant amount of yield during the recrystallization step. What is going wrong?A3: Yield loss during recrystallization of amidoximes usually stems from using too much water or cooling the system too rapidly, which traps the compound in a supersaturated state. Ensure you are only adding water until the exact cloud point is reached. Furthermore, amidoximes can undergo hydrolysis back to the amide if boiled in water for extended periods; minimize the time the compound spends at reflux.
Q4: What happens if I don't adjust the pH accurately during precipitation?A4: The optimal pH is strictly between 7.0 and 7.5. Amidoximes are amphoteric: they can be protonated at the amidine nitrogen in strong acids (forming highly water-soluble cationic salts) and deprotonated at the oxime oxygen in strong bases (forming water-soluble anionic salts). Neutralizing the reaction mixture ensures the molecule remains in its neutral, least water-soluble state, maximizing your precipitation yield.
References
Barros, et al. "Synthesis of amidoximes using an efficient and rapid ultrasound method." ResearchGate. URL: [Link]
MDPI Editorial. "Anti-Biofouling Polyzwitterion–Poly(amidoxime) Composite Hydrogel for Highly Enhanced Uranium Extraction from Seawater." MDPI. URL: [Link]
Reference Data & Comparative Studies
Validation
Target Deconvolution and Validation Guide: Confirming IDO1 as the Biological Target of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals. Executive Summary & The Deorphanization Challenge In small-molecule drug discovery, phenotypic screening often yields...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.
Executive Summary & The Deorphanization Challenge
In small-molecule drug discovery, phenotypic screening often yields highly potent hit compounds whose exact mechanism of action remains ambiguous. The compound 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a prime example. Structurally, it features a highly specific hydroxyamidine moiety attached to a triazole core.
Hydroxyamidines are classic pharmacophores known to competitively inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-dependent enzyme that drives immune evasion in the tumor microenvironment by degrading L-tryptophan into immunosuppressive N-formylkynurenine[1][2]. While biochemical assays can confirm binding, definitive cellular target validation is required to prove that the compound's phenotypic effects are exclusively mediated by IDO1, rather than off-target kinases or the related enzyme TDO (Tryptophan 2,3-dioxygenase).
This guide outlines the gold-standard methodology for validating IDO1 as the biological target of this triazole-carboximidamide compound using CRISPR-Cas9 knockout (KO) generation.
IDO1 tryptophan metabolism and targeted inhibition by the hydroxyamidine compound.
Comparison Guide: Target Validation Modalities
To definitively link a compound to its target, researchers must ablate the target's function and observe the loss of the drug's effect. While several modalities exist, CRISPR-Cas9 offers unparalleled precision by generating an isogenic cell line with a permanent null allele, excluding interference from residual genetic background[3][4].
The following self-validating protocol utilizes Ribonucleoprotein (RNP) complexes rather than lentiviral vectors. RNPs degrade rapidly within the cell, drastically reducing the temporal window for off-target DNA cleavage while ensuring high on-target biallelic editing[4].
Phase 1: RNP Assembly and Inducible Cell Line Engineering
Expert Insight: We utilize HeLa cells because they lack constitutive IDO1 expression but strongly upregulate it upon Interferon-gamma (IFN-γ) stimulation. This prevents baseline toxicity or metabolic stress during the clonal expansion phase.
sgRNA Design: Design three spatially distinct synthetic single guide RNAs (sgRNAs) targeting Exon 3 of the human IDO1 gene to ensure disruption of the catalytic heme-binding domain.
RNP Complexing: Incubate purified SpCas9 nuclease with the synthetic sgRNAs at a 1:1.2 molar ratio at room temperature for 15 minutes.
Electroporation: Electroporate 2x10⁵ HeLa cells with the RNP complexes using a standard mammalian nucleofection program. Plate immediately in pre-warmed complete DMEM.
Phase 2: Clonal Isolation and Genotypic Verification
Single-Cell Sorting: 48 hours post-electroporation, perform FACS to sort single cells into 96-well plates.
Expansion: Allow clones to expand for 14 days.
Genotyping (TIDE Analysis): Extract genomic DNA from expanding clones. PCR-amplify the targeted IDO1 locus and perform Sanger sequencing. Use Tracking of Indels by Decomposition (TIDE) software to identify clones with biallelic frameshift mutations (e.g., +1/-2 indels) resulting in premature stop codons.
Phase 3: Phenotypic Rescue Assay (The Validation Step)
Seeding: Seed Wild-Type (WT) and IDO1-/- HeLa clones in 96-well plates at 1x10⁴ cells/well.
Induction: Stimulate all wells with 50 ng/mL human recombinant IFN-γ for 24 hours to induce IDO1 expression.
Compound Treatment: Treat cells with varying concentrations of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (e.g., 10 µM) or a DMSO vehicle control for 48 hours.
Kynurenine Quantification: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to the cell supernatant. Read absorbance at 490 nm to quantify N-formylkynurenine production.
Logical workflow for validating compound on-target specificity using CRISPR-Cas9.
Quantitative Data Presentation
A successful target validation experiment will yield a highly specific data matrix. If 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is strictly an IDO1 inhibitor, the knockout cell line will exhibit an absolute inability to produce kynurenine, rendering the addition of the drug functionally moot.
Table 1: Expected Kynurenine Production Profile in Validation Assay
Cell Line Genotype
IFN-γ Stimulation (50 ng/mL)
Triazole Compound (10 µM)
Kynurenine Concentration (µM)
Mechanistic Interpretation
HeLa WT
-
-
< 0.1
Baseline (No IDO1 expression)
HeLa WT
+
-
28.4 ± 1.5
Robust IDO1 induction & activity
HeLa WT
+
+
1.1 ± 0.2
Compound potently inhibits IDO1
HeLa IDO1-/-
+
-
< 0.1
Successful target ablation
HeLa IDO1-/-
+
+
< 0.1
Target Validated: No off-target activity
Note: If the compound had secondary off-target effects on TDO (which also produces kynurenine), residual kynurenine would be detected in the IDO1-/- line. The absence of kynurenine confirms absolute target specificity.
Conclusion
By leveraging the precision of CRISPR-Cas9 RNP delivery, we establish a definitive, self-validating system. The complete abrogation of kynurenine production in the IDO1-/- isogenic line, combined with the compound's potent inhibition in the WT line, objectively confirms that the biological target of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is indeed IDO1. This rigorous validation allows drug development professionals to confidently advance the scaffold into in vivo pharmacokinetic and pharmacodynamic models.
References
CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects
Frontiers in Oncology
Cornerstones of CRISPR-Cas in drug development and therapy
N
Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors
Molecular Cancer Therapeutics
CRISPRing future medicines
Taylor & Francis
Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation
N
A Comparative Guide to 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide and 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid in Drug Design
In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has earned its status as a "privileged" structure. Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engag...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has earned its status as a "privileged" structure. Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1][2] This guide provides an in-depth comparison of two key derivatives of this scaffold: the well-established 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its bioisostere, 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide . The primary distinction lies in the functional group at the 4-position, a substitution that can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis to inform strategic decisions in drug design.
The Archetype: 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
This compound often serves as a foundational building block in the synthesis of more complex molecules, including 1,2,3-triazole-4-carboxamides which have shown a range of biological activities such as antimitotic and PXR inhibitory effects.[3]
Synthesis
The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a robust and well-documented process, typically achieved through a [3+2] cycloaddition reaction between benzyl azide and propiolic acid.
Synthetic route to 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.
Experimental Protocol: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
To a solution of acetone (84 mL), add benzyl azide (35.8 g, 269 mmol).
To this solution, add propiolic acid (19.3 g, 276 mmol) dropwise.
Stir the reaction mixture and heat to reflux overnight.
After cooling to 0°C, the product will precipitate.
Collect the white crystals of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid by filtration (yield ~62%).
Confirm the structure using NMR and IR spectroscopy.
Physicochemical Properties and Role in Drug Design
The carboxylic acid moiety imparts a distinct set of properties to the molecule. At physiological pH, it is largely deprotonated, rendering the molecule anionic. This enhances aqueous solubility but can limit passive diffusion across biological membranes, a common challenge for carboxylic acid-containing drugs.[4][5] The planar and rigid nature of the triazole ring, coupled with the hydrogen bonding capabilities of the carboxylic acid, allows for well-defined interactions with biological targets.[6]
However, the carboxylic acid group can be a liability, being susceptible to metabolic processes such as glucuronidation, which can lead to the formation of reactive metabolites and facilitate rapid excretion.[7][8]
The Bioisostere: 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
To address the limitations of the carboxylic acid group, medicinal chemists often turn to bioisosteric replacement.[9] The N'-hydroxycarboximidamide (also known as an amidoxime) is a non-classical bioisostere of the carboxylic acid, offering a different set of physicochemical properties while potentially retaining key binding interactions.[8]
The N'-hydroxycarboximidamide Moiety: A Strategic Replacement
The N'-hydroxycarboximidamide group is structurally and electronically distinct from a carboxylic acid. It is a weaker acid, with a pKa typically in the range of 8-9, meaning it is predominantly neutral at physiological pH.[8] This neutrality can significantly enhance membrane permeability. Furthermore, this moiety is a potent metal chelator, a property that can be exploited in the design of metalloenzyme inhibitors.[8]
Anticipated Synthesis
A plausible synthetic route to 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide would likely proceed from the corresponding carboxylic acid, via an amide or nitrile intermediate.
Plausible synthetic route to the N'-hydroxycarboximidamide derivative.
Proposed Experimental Protocol: Synthesis of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Amide Formation: Convert 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid to the corresponding carboxamide by reaction with a suitable amine source (e.g., ammonia) in the presence of a coupling agent.
Nitrile Formation: Dehydrate the carboxamide to form 1-benzyl-1H-1,2,3-triazole-4-carbonitrile using a dehydrating agent (e.g., trifluoroacetic anhydride).
Amidoxime Formation: React the nitrile with hydroxylamine under basic conditions to yield the final product, 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide.
Incubate the plate to allow for passive diffusion.
Measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
Calculate the permeability coefficient (Pe) for each compound.
Conclusion
Both 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its N'-hydroxycarboximidamide bioisostere are valuable scaffolds in drug discovery. The carboxylic acid offers a well-trodden path with predictable properties, while the N'-hydroxycarboximidamide presents a strategic alternative to overcome common pharmacokinetic hurdles and to introduce novel modes of target engagement. The decision of which to employ should be based on a thorough understanding of the target biology and the desired ADME properties of the final drug candidate. The experimental protocols outlined provide a framework for a data-driven approach to making this critical decision.
References
Kamal, A., et al. (2019). Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents. Bioorganic & Medicinal Chemistry, 27(9), 1844-1855. [Link]
ResearchGate. (2019). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. [Link]
Ansari, M. F., et al. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 25(12), 2554-2558. [Link]
Pokhodylo, N., et al. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 30(4), 519-529. [Link]
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
Saeedi, M., et al. (2020). Synthesis of New Benzimidazole-1,2,3-triazole Hybrids as Tyrosinase Inhibitors. Letters in Drug Design & Discovery, 17(10), 1275-1284. [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
Kim, H. P., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry, 229, 114043. [Link]
Stefely, J. A., et al. (2010). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Journal of Medicinal Chemistry, 53(8), 3389-3395. [Link]
Hypha Discovery. (2024). Carboxylic acid containing drugs – opportunities for substituting bioisosteres to mitigate the formation of acyl glucuronides. [Link]
University of Pennsylvania. (2020). A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. [Link]
Sarmiento-Sánchez, J. I., et al. (2012). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista de la Sociedad Química de México, 56(3), 263-268. [Link]
Lirias. (2021). Design, synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antichagasic agents. [Link]
Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 213, 113170. [Link]
Wouters, J., et al. (2016). Synthesis and in vitro pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 574-579. [Link]
ACS Publications. (2010). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. [Link]
RSC Publishing. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. [Link]
Martin, M. W., et al. (2018). Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. Bioorganic & Medicinal Chemistry Letters, 28(12), 2143-2147. [Link]
Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. In the absence of a specif...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust framework for safe handling, operational procedures, and disposal. The precautionary principle is paramount; this compound should be treated as potentially hazardous until comprehensive toxicological data becomes available.
The molecular structure of 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide contains several functional groups that inform our safety assessment. The 1,2,3-triazole ring is a common motif in pharmaceuticals and agrochemicals.[1][2] While often stable, heterocyclic compounds containing multiple nitrogen atoms can possess latent energetic properties. The carboximidamide and N'-hydroxy functionalities also warrant careful handling due to potential biological activity and reactivity.
Hazard Assessment and Triage
Given the lack of specific toxicological data, a conservative approach to hazard assessment is necessary. Based on analogous compounds, the potential hazards are categorized as follows:
Skin and Eye Irritation: Many substituted triazoles are known to cause skin and serious eye irritation.[3][4]
Respiratory Irritation: Inhalation of airborne particulates may lead to respiratory tract irritation.[3][4]
Oral Toxicity: Some triazole derivatives are harmful if swallowed.[3]
Unknown Long-Term Effects: The chronic toxicological properties of this specific molecule have not been characterized.
Therefore, all handling procedures must be designed to minimize direct contact and the generation of aerosols or dust.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE, with explanations for each selection.
PPE Component
Specification
Rationale
Hand Protection
Nitrile or other chemically resistant gloves (e.g., neoprene). Ensure gloves are powder-free.[5]
Prevents dermal absorption. Thicker gloves offer better protection.[5] Double-gloving is recommended when handling concentrated solutions or the neat compound.
Eye Protection
Safety glasses with side shields or, preferably, chemical splash goggles.[6]
Protects eyes from splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear.
Body Protection
A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing.[6][7]
Protects skin and personal clothing from contamination.
Respiratory Protection
Work should be conducted in a certified chemical fume hood. If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N, R, or P series) is required.[6]
Minimizes the risk of inhaling the compound.
Foot Protection
Closed-toe shoes made of a non-porous material.
Protects feet from spills.
Operational Plan for Safe Handling
Adherence to a strict operational protocol is as critical as the use of PPE. The following workflow is designed to ensure a safe handling environment from receipt of the compound to its use in experimental procedures.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any damage or leaks. Don appropriate PPE before handling the package.
Storage: Store the compound in a well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Experimental Workflow
The following diagram outlines the key steps for safely handling 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide during experimental use.
Caption: Experimental workflow for handling the target compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
Containment: For a solid spill, carefully cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For a liquid spill, use an inert absorbent.
Cleanup: Carefully sweep or wipe up the contained material and place it into a clearly labeled, sealed container for hazardous waste disposal.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[8]
Disposal Plan
Proper disposal is essential to protect personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
The following diagram illustrates the required disposal workflow.
Caption: Disposal workflow for the target compound and associated waste.
Conclusion
While 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide holds potential for research and development, its unknown toxicological profile necessitates a cautious and well-defined approach to handling. By implementing the multi-layered PPE strategy, adhering to the operational and disposal plans, and maintaining a culture of safety, researchers can mitigate the potential risks associated with this novel compound. This guide serves as a foundational document to be supplemented by institutional safety protocols and professional judgment.
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